molecular formula C43H47N9O4 B15614919 PROTAC HPK1 Degrader-2

PROTAC HPK1 Degrader-2

Numéro de catalogue: B15614919
Poids moléculaire: 753.9 g/mol
Clé InChI: KIJGLIOLEIJTJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PROTAC HPK1 Degrader-2 is a useful research compound. Its molecular formula is C43H47N9O4 and its molecular weight is 753.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H47N9O4

Poids moléculaire

753.9 g/mol

Nom IUPAC

4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide

InChI

InChI=1S/C43H47N9O4/c1-27-21-29(5-10-34(27)42(55)48(3)4)35-24-44-41-40(35)46-37(25-45-41)31-22-28(2)36-26-49(14-11-30(36)23-31)15-13-39(54)51-19-17-50(18-20-51)32-6-8-33(9-7-32)52-16-12-38(53)47-43(52)56/h5-10,21-25H,11-20,26H2,1-4H3,(H,44,45)(H,47,53,56)

Clé InChI

KIJGLIOLEIJTJM-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC HPK1 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action for PROTAC-mediated degradation of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune system. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction to PROTAC Technology and HPK1 as a Target

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell. Unlike traditional inhibitors that block the function of a protein, PROTACs hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein. This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to act catalytically, allowing for lower dosage administration.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 functions as a key negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By dampening immune cell activation, HPK1 can be exploited by cancer cells to evade immune surveillance, making it a compelling therapeutic target in immuno-oncology. The development of HPK1-targeting PROTACs aims to overcome the limitations of traditional kinase inhibitors by completely removing the HPK1 protein, thereby eliminating both its catalytic and scaffolding functions.

Core Mechanism of Action: PROTAC-Mediated HPK1 Degradation

The mechanism of action for a PROTAC HPK1 degrader involves a series of orchestrated intracellular events, as depicted in the signaling pathway below.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC HPK1 Degrader Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex Binds to HPK1 HPK1 HPK1 (POI) E3 E3 Ligase (e.g., CRBN) E3->Ternary_Complex Recruited by PROTAC PolyUb_HPK1 Poly-ubiquitinated HPK1 Ternary_Complex->PolyUb_HPK1 Ubiquitination PROTAC_recycled PROTAC HPK1 Degrader (Recycled) Ternary_Complex->PROTAC_recycled Release Ub Ubiquitin (from E1/E2) Ub->Ternary_Complex Transfer Proteasome 26S Proteasome PolyUb_HPK1->Proteasome Recognition Degraded_HPK1 Degraded HPK1 (Peptides) Proteasome->Degraded_HPK1 Degradation

Caption: General mechanism of action for a PROTAC HPK1 degrader.

The process begins with the PROTAC molecule, which consists of a ligand that binds to HPK1 and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The PROTAC simultaneously binds to both HPK1 and the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of HPK1, leading to its poly-ubiquitination. The poly-ubiquitinated HPK1 is then recognized and degraded by the 26S proteasome. Following the degradation of HPK1, the PROTAC molecule is released and can engage another HPK1 protein, acting in a catalytic manner.

HPK1 Signaling Pathway and the Impact of its Degradation

HPK1 negatively regulates T-cell activation downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby attenuating downstream signaling cascades, including the activation of the Ras-MAPK pathway (ERK) and the transcription factor AP-1.

The degradation of HPK1 by a PROTAC removes this negative regulatory brake on T-cell signaling. This leads to enhanced and sustained T-cell activation, characterized by increased phosphorylation of downstream effectors like ERK and augmented production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

HPK1_Signaling_Pathway cluster_TCR_Signaling TCR Signaling Cascade cluster_Downstream Downstream Effects TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 TCR->HPK1 Activates PLCg1 PLCγ1 Activation SLP76->PLCg1 HPK1->SLP76 Phosphorylates & Inhibits Degradation Degradation HPK1->Degradation Leads to PROTAC PROTAC HPK1 Degrader PROTAC->HPK1 Binds to ERK ERK Activation PLCg1->ERK AP1 AP-1 Activation ERK->AP1 IL2 IL-2 Production AP1->IL2

Caption: Simplified HPK1 signaling pathway in T-cells and the effect of PROTAC-mediated degradation.

Quantitative Data for PROTAC HPK1 Degraders

The efficacy of PROTAC HPK1 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The table below summarizes publicly available data for several representative PROTAC HPK1 degraders.

Compound NameDC50DmaxCell Line / SystemCitation(s)
PROTAC HPK1 Degrader-2 23 nMNot ReportedHuman PBMC
PROTAC HPK1 Degrader-1 (Compound B1) 1.8 nMNot ReportedNot Specified
PROTAC HPK1 Degrader-5 (Compound 10m) 5.0 ± 0.9 nM≥ 99%Jurkat cells
PROTAC HPK1 Degrader-3 (Compound C3) 21.26 nMNot ReportedNot Specified
HZ-S506 < 10 nMNot ReportedJurkat and PBMC

Experimental Protocols

The characterization of PROTAC HPK1 degraders involves a series of in vitro and cellular assays to confirm their mechanism of action and functional consequences.

HPK1 Degradation Assay (Western Blot)

This assay is fundamental to demonstrating the primary function of the PROTAC.

  • Cell Culture and Treatment: Jurkat cells or human PBMCs are cultured to an appropriate density and then treated with varying concentrations of the PROTAC HPK1 degrader for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HPK1. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the level of HPK1 is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curve.

Ubiquitination and Proteasome Inhibition Assay

To confirm that degradation is mediated by the ubiquitin-proteasome system, inhibitor studies are performed.

  • Pre-treatment with Inhibitors: Cells are pre-treated for 1-2 hours with a proteasome inhibitor (e.g., MG132) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924), which blocks the function of cullin-RING E3 ligases like Cereblon (CRBN).

  • PROTAC Treatment: Following pre-treatment, the cells are co-incubated with the PROTAC HPK1 degrader at a concentration known to induce significant degradation.

  • Western Blot Analysis: Cell lysates are then analyzed by Western blot for HPK1 levels as described above. A rescue of HPK1 degradation in the presence of the inhibitors confirms a proteasome-dependent mechanism.

T-Cell Activation and Cytokine Release Assay

This functional assay measures the downstream immunological consequences of HPK1 degradation.

  • Cell Stimulation: Jurkat cells or isolated human PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

  • PROTAC Treatment: The stimulated cells are concurrently treated with a dose range of the PROTAC HPK1 degrader.

  • Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of secreted cytokines, such as IL-2 and IFN-γ, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: The dose-dependent increase in cytokine production is plotted to determine the half-maximal effective concentration (EC50).

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Jurkat, PBMCs) start->cell_culture treatment 2. Treatment with PROTAC HPK1 Degrader (Dose-Response) cell_culture->treatment functional_assay 2b. T-Cell Stimulation & PROTAC Treatment cell_culture->functional_assay cell_lysis 3. Cell Lysis & Protein Quantification treatment->cell_lysis inhibitor_study 2a. Pre-treatment with Inhibitors (MG132/MLN4924) treatment->inhibitor_study western_blot 4. Western Blot for HPK1 (Determine DC50/Dmax) cell_lysis->western_blot inhibitor_wb 4a. Western Blot for HPK1 (Confirm Mechanism) cell_lysis->inhibitor_wb Proceed to WB end End western_blot->end inhibitor_study->cell_lysis inhibitor_wb->end cytokine_measurement 3b. Cytokine Measurement (ELISA for IL-2/IFN-γ) functional_assay->cytokine_measurement functional_analysis 4b. Functional Analysis (Determine EC50) cytokine_measurement->functional_analysis functional_analysis->end

Caption: A typical experimental workflow for characterizing a PROTAC HPK1 degrader.

Conclusion

PROTAC-mediated degradation of HPK1 represents a promising therapeutic strategy in immuno-oncology. By hijacking the ubiquitin-proteasome system, these molecules effectively eliminate the HPK1 protein, thereby removing a key negative regulator of T-cell activation. This leads to enhanced anti-tumor immune responses, as demonstrated by increased cytokine production and T-cell proliferation in preclinical models. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for the continued development and evaluation of this innovative class of therapeutics.

In-Depth Technical Guide: PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC HPK1 Degrader-2, a potent and selective degrader of Hematopoietic Progenitor Kinase 1 (HPK1). This document details its chemical structure, synthesis, and biological activity, offering valuable information for researchers in oncology, immunology, and drug discovery.

Core Compound Data

This compound, also identified as compound 3 in patent literature, is a bifunctional molecule designed to induce the degradation of HPK1, a key negative regulator of T-cell activation. By recruiting an E3 ubiquitin ligase to HPK1, this PROTAC marks the kinase for proteasomal degradation, thereby enhancing anti-tumor immune responses.

ParameterValueReference
Compound Name This compound (Compound 3)[1][2]
CAS Number 2893885-31-7
Molecular Formula C43H47N9O4
DC50 in human PBMCs 23 nM[1][2]

Chemical Structure

The chemical structure of this compound is composed of a ligand that binds to HPK1, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

G cluster_HPK1_ligand HPK1 Ligand cluster_linker Linker cluster_E3_ligase_ligand E3 Ligase Ligand (Pomalidomide) HPK1_ligand_img HPK1_ligand_img linker_img linker_img HPK1_ligand_img->linker_img Attachment Point E3_ligase_ligand_img E3_ligase_ligand_img linker_img->E3_ligase_ligand_img Attachment Point caption Chemical structure of this compound. G start Starting Materials (HPK1 binder precursor, Linker precursor, E3 ligase ligand precursor) step1 Synthesis of HPK1 Binder start->step1 step2 Synthesis of Linker-E3 Ligase Ligand Conjugate start->step2 step3 Coupling of HPK1 Binder and Linker-E3 Ligase Ligand step1->step3 step2->step3 purification Purification (e.g., HPLC) step3->purification final_product This compound purification->final_product G cluster_PROTAC PROTAC Mechanism PROTAC PROTAC HPK1 Degrader-2 Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex HPK1 HPK1 (Target Protein) HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of HPK1 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation HPK1 Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

HPK1 function in T-cell anergy and exhaustion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Hematopoietic Progenitor Kinase 1 (HPK1) in T-cell Anergy and Exhaustion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular negative regulator of T-cell activation.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 acts as a crucial immune checkpoint, dampening T-cell receptor (TCR) signaling to maintain immune homeostasis.[1][3][4] However, in the context of malignancy, this regulatory function can be co-opted by tumors to foster an immunosuppressive microenvironment, leading to T-cell anergy and exhaustion. Consequently, HPK1 has emerged as a high-priority target for novel cancer immunotherapies.[3][5] Pharmacological inhibition or genetic ablation of HPK1 has been shown to enhance T-cell effector functions, increase cytokine production, and improve anti-tumor immunity, particularly in combination with existing immune checkpoint inhibitors.[2][6][7] This guide provides a comprehensive technical overview of HPK1's function, its role in T-cell dysfunction, quantitative data on its inhibition, and detailed experimental protocols relevant to its study.

The HPK1 Signaling Pathway in T-cell Regulation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a multi-protein signaling complex, or "signalosome," assembles to initiate T-cell activation. HPK1 is a key component of a negative feedback loop that attenuates the strength and duration of this signal.

Mechanism of Action:

  • Recruitment and Activation: Following TCR engagement, HPK1 is recruited to the signalosome via interactions with adaptor proteins like Linker for Activation of T-cells (LAT) and Gads.[8] For full catalytic activity, HPK1 is phosphorylated on tyrosine 379 by ZAP-70, which creates a binding site for the SH2 domain of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[8] Further autophosphorylation and transphosphorylation events are required for complete HPK1 activation.[1][8]

  • Substrate Phosphorylation: Activated HPK1 phosphorylates key downstream substrates, most notably SLP-76 at the serine 376 (S376) residue.[8][9][10]

  • Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[9][11] The recruitment of 14-3-3 proteins to SLP-76 destabilizes the signalosome complex, leading to the dissociation of SLP-76.[8][12]

  • Protein Degradation: This dissociation ultimately results in the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively terminating the signaling cascade.[8][13]

This negative feedback dampens downstream signaling pathways, including the activation of PLC-γ1 and the kinase Erk, leading to reduced calcium flux and attenuated activation of transcription factors like AP-1 and NFAT.[10][11]

HPK1_Signaling_Pathway cluster_TCR_Signalosome TCR Signalosome cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Effects Downstream Signaling & T-Cell Response TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates HPK1 HPK1 ZAP70->HPK1 phosphorylates (Y379) SLP76 SLP-76 LAT->SLP76 recruits PLCg1 PLC-γ1 LAT->PLCg1 recruits Gads Gads LAT->Gads recruits LAT->HPK1 SLP76->PLCg1 activates pSLP76 p-SLP-76 (S376) Erk Erk Activation SLP76->Erk activates CaFlux Ca2+ Flux PLCg1->CaFlux leads to Gads->HPK1 recruit HPK1_active Active HPK1 (pY379) HPK1->HPK1_active activates HPK1_active->SLP76 Prot1433 14-3-3 pSLP76->Prot1433 recruits Ub Ubiquitination & Proteasomal Degradation pSLP76->Ub leads to Prot1433->SLP76 destabilizes interaction Ub->SLP76 degrades AP1_NFAT AP-1 / NFAT Activation Erk->AP1_NFAT CaFlux->AP1_NFAT Cytokines Cytokine Production (e.g., IL-2) AP1_NFAT->Cytokines Tcell_Activation T-Cell Activation & Proliferation Cytokines->Tcell_Activation

HPK1-mediated negative regulation of TCR signaling.

Role of HPK1 in T-cell Anergy and Exhaustion

T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer.[14][15] It is characterized by the progressive loss of effector functions, such as cytokine production (IL-2, IFN-γ, TNF-α) and cytotoxic activity, and is associated with the sustained expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[14][15][16]

HPK1 is a key mediator of T-cell dysfunction and exhaustion.[17] High expression of MAP4K1 (the gene encoding HPK1) correlates with increased markers of T-cell exhaustion and poorer patient survival in several cancer types.[17] By chronically dampening TCR signaling, HPK1 contributes to the anergic state and prevents T-cells from mounting an effective anti-tumor response.[18][19] Genetic deletion or kinase-dead mutations of HPK1 in mouse models result in T-cells that are less exhausted, more active and proliferative, and exhibit enhanced tumor clearance.[7][17] Furthermore, HPK1-deficient T-cells are resistant to immunosuppressive factors in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[2][20]

The inhibition of HPK1 is therefore a promising strategy to "reinvigorate" exhausted T-cells, restoring their anti-cancer functions.[4][6][17]

Quantitative Data on HPK1 Inhibition and Function

The development of small molecule inhibitors targeting HPK1's kinase activity has provided valuable quantitative data on its role in T-cell function.

Table 1: Potency of Select HPK1 Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) values for representative small molecule HPK1 inhibitors.

CompoundTarget/AssayIC50 (nM)Source
KHK-6HPK1 Kinase Activity20[18]
Compound 1HPK1 Kinase ActivityPotent (specific value not stated)[2]
CompKHPK1 Kinase ActivityPotent (specific value not stated)[5]
Gilead HPK1 InhibitorHPK1 Kinase ActivitySub-nanomolar[21]
Ryvu HPK1 InhibitorHPK1 Kinase ActivitySub-nanomolar[19]
Table 2: Functional Effects of HPK1 Ablation or Inhibition on T-cells

This table outlines the observed effects on T-cell function when HPK1 is genetically deleted or pharmacologically inhibited.

Experimental SystemEffect ObservedFindingSource
HPK1 Knockout Jurkat CellsIL-2 ProductionSignificant increase in IL-2 upon TCR stimulation compared to control.[13]
HPK1 Knockout Human T-cellsCytokine ProductionIncreased IFN-γ secretion, further enhanced by pembrolizumab (B1139204) treatment.[22][23]
HPK1 Kinase-Dead (KD) Mouse T-cellsCytokine SecretionEnhanced IFN-γ production in both CD4+ and CD8+ T-cells upon stimulation.[7][24]
Human T-cells + KHK-6 InhibitorCytokine ProductionSignificantly enhanced CD3/CD28-induced production of IL-2 and IFN-γ.[18]
Human T-cells + CompK InhibitorCytotoxic ActivityMarkedly enhanced NY-ESO-1-specific tumor lytic activity of engineered T-cells.[5]
OT-1 Splenocytes + HPK1 inhibitorLow-Affinity Antigen ResponseEnhanced activation of downstream signaling molecules upon low-affinity stimulation.[25]
Table 3: Clinical Trial Data for HPK1 Inhibitors

This table summarizes publicly available data from clinical trials of HPK1 inhibitors.

CompoundTrial IdentifierPhaseCombination AgentKey FindingSource
BGB-15025NCT046493851TislelizumabORR: 18.4% (combo) vs 0% (mono). DCR: 57.1% (combo) vs 35.0% (mono).[6]
NDI-101150NCT051284871/2PembrolizumabIn ccRCC: 1 CR, 2 PRs, 3 durable SD. Safe as monotherapy and in combination.[26]
CFI-402411NCT045214131/2PembrolizumabFirst-in-human study for advanced solid malignancies.[6][27]
GRC 54276NCT058786911/2N/AFirst-in-human study for advanced solid tumors and lymphomas.[6][28]

ORR: Objective Response Rate; DCR: Disease Control Rate; ccRCC: clear cell Renal Cell Carcinoma; CR: Complete Response; PR: Partial Response; SD: Stable Disease.

Key Experimental Protocols

In Vitro Assay for T-cell Exhaustion and Reinvigoration

This protocol describes a general method for inducing a T-cell exhaustion-like phenotype in vitro to test the efficacy of compounds like HPK1 inhibitors.[15][29][30]

Objective: To assess the ability of a test compound to reverse T-cell exhaustion by measuring cytokine production and activation marker expression.

Methodology:

  • Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Induction of Exhaustion (Chronic Stimulation):

    • Culture the freshly isolated PBMCs for 3-5 days with a T-cell stimulus. A polyclonal stimulus like Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies is commonly used.[29]

    • The goal is to induce a state of hyperactivation followed by hypo-responsiveness.

  • Resting Phase: After the initial stimulation period, wash the cells thoroughly to remove the stimulus and culture them in fresh media without stimulus for a period (e.g., 24-48 hours).

  • Re-stimulation and Treatment:

    • Re-stimulate the rested, "exhausted" T-cells with a secondary stimulus (e.g., a lower concentration of SEB or anti-CD3/CD28).

    • Concurrently, treat the cells with various concentrations of the test compound (e.g., an HPK1 inhibitor) or a control (e.g., anti-PD-1 antibody, vehicle).

  • Analysis (24-72 hours post-restimulation):

    • Cytokine Measurement: Collect the culture supernatant and measure the concentration of key effector cytokines like IFN-γ and IL-2 using ELISA or multiplex bead array (e.g., Luminex).[29] Reversal of exhaustion is indicated by a dose-dependent increase in cytokine secretion.

    • Phenotypic Analysis: Harvest the cells and perform flow cytometry to analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) and activation markers (e.g., CD69, CD25).[18][30]

    • Proliferation Assay: Cell proliferation can be measured using assays like CFSE dilution or CellTiter-Glo®.[29]

T_Cell_Exhaustion_Workflow cluster_setup Phase 1: Induction cluster_test Phase 2: Re-stimulation & Treatment cluster_analysis Phase 3: Analysis pbmc 1. Isolate PBMCs from Donor Blood stim1 2. Chronic Stimulation (e.g., anti-CD3/CD28 for 3-5 days) pbmc->stim1 rest 3. Wash and Rest Cells (24-48 hours) stim1->rest Induces Exhaustion-like State stim2 4. Re-stimulate Cells & Add Test Compounds rest->stim2 analysis 5. Incubate (24-72 hours) & Analyze Endpoints stim2->analysis Assess Reinvigoration cytokine Cytokine Secretion (IFN-γ, IL-2) analysis->cytokine markers Exhaustion/Activation Markers (Flow Cytometry) analysis->markers prolif Proliferation (e.g., CFSE) analysis->prolif

Workflow for an in vitro T-cell exhaustion and reinvigoration assay.
Western Blotting for HPK1-mediated SLP-76 Phosphorylation

This protocol details the detection of HPK1's direct kinase activity in a cellular context by measuring the phosphorylation of its substrate, SLP-76, at Serine 376.[9][31]

Objective: To determine if HPK1 is active following T-cell stimulation and if an inhibitor can block this activity.

Methodology:

  • Cell Culture and Treatment:

    • Use a suitable T-cell line (e.g., Jurkat) or primary T-cells.

    • If using an inhibitor, pre-incubate the cells with the desired concentration of the HPK1 inhibitor or vehicle control for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the T-cells to activate the TCR pathway. This can be done by adding soluble anti-CD3 antibody (e.g., OKT3) followed by a cross-linking secondary antibody for a short time course (e.g., 0, 2, 5, 10, 30 minutes).[13][31]

  • Cell Lysis:

    • Immediately after stimulation, place cells on ice and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To confirm the specificity of the effect and equal protein loading, strip the membrane and re-probe with antibodies for total SLP-76 and a loading control like GAPDH or β-actin. A reduction in the p-SLP-76(S376) signal relative to total SLP-76 in inhibitor-treated or HPK1-knockdown cells indicates successful target engagement.[31]

Conclusion and Future Directions

HPK1 is a well-validated, druggable target for T-cell based immunotherapy.[3][17][19] Its role as a negative regulator of TCR signaling places it at a central node controlling T-cell activation, anergy, and exhaustion. The kinase activity of HPK1 is essential for its immunosuppressive function, making small molecule inhibitors an attractive therapeutic modality.[1][7] Preclinical data strongly support the hypothesis that inhibiting HPK1 can reinvigorate exhausted T-cells and enhance anti-tumor immunity.[5][7] Early clinical data are promising, particularly for combination strategies with anti-PD-1/PD-L1 checkpoint inhibitors, suggesting a synergistic effect that could overcome resistance and improve patient outcomes.[2][6]

Future research will focus on optimizing the selectivity and pharmacokinetic properties of HPK1 inhibitors, identifying predictive biomarkers to select patient populations most likely to respond, and exploring novel combination therapies to fully exploit the therapeutic potential of targeting this critical intracellular immune checkpoint.

References

The Discovery and Development of HPK1 Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of immune cell activation, making it a prime target for cancer immunotherapy. By dampening signaling pathways in T cells, B cells, and dendritic cells, HPK1 curtails the anti-tumor immune response. While small molecule inhibitors of HPK1 have shown promise, the development of HPK1 degraders, primarily through Proteolysis Targeting Chimera (PROTAC) technology, offers a novel and potentially more effective therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of HPK1 degraders, detailing their mechanism of action, key preclinical data, and the experimental protocols used for their characterization.

Introduction: HPK1 as a Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and negatively regulates the signaling cascade.[2][3] This negative feedback loop serves to maintain immune homeostasis and prevent excessive immune responses.[3] However, in the context of cancer, this regulatory mechanism can be exploited by tumors to evade immune surveillance.[3] Genetic knockout or kinase-dead mouse models of HPK1 have demonstrated enhanced T-cell activation, increased production of pro-inflammatory cytokines, and robust anti-tumor immunity, validating HPK1 as a therapeutic target in oncology.[1][4]

The primary mechanism by which HPK1 exerts its negative regulatory function is through the phosphorylation of the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and its subsequent ubiquitination and proteasomal degradation.[5] This ultimately attenuates downstream signaling pathways.[5]

HPK1 Degraders: A Novel Therapeutic Modality

Targeted protein degradation, particularly through the use of PROTACs, has emerged as a powerful strategy in drug discovery. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7]

Compared to traditional kinase inhibitors, HPK1 degraders offer several potential advantages:

  • Elimination of both catalytic and scaffolding functions: HPK1 possesses kinase-independent scaffolding functions that may not be addressed by inhibitors.[6][7] Degraders, by removing the entire protein, can abrogate all of its functions.

  • Improved potency and duration of action: As PROTACs act catalytically, a single molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect.[6]

  • Potential for enhanced selectivity: The degradation process can introduce an additional layer of selectivity beyond binding affinity.[8]

Quantitative Data on Preclinical HPK1 Degraders

Several potent and selective HPK1 degraders have been reported in the literature. The following tables summarize key quantitative data for some of these compounds, providing a comparative overview of their in vitro and cellular activities.

Table 1: In Vitro Degradation and Kinase Inhibitory Activity of HPK1 Degraders

CompoundHPK1 DC50 (nM)HPK1 Dmax (%)HPK1 Kinase IC50 (nM)Cell LineReference(s)
10m 5.0 ± 0.9≥ 99-Jurkat[6][9][10]
DD205-291 ----[11][12][13]
E3 3.16>95--[8][14]
PROTAC HPK1 Degrader-1 (B1) 1.8>90-Jurkat[15][16]
HZ-S506 < 10>904.6Jurkat, PBMC[13]
Unnamed PROTAC < 50> 90-Ramos[17][18]
Unnamed PROTACs 1-20>80--[5][7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity of HPK1 Degraders

CompoundpSLP-76 Inhibition IC50 (nM)IL-2 Secretion EC50 (nM)IFN-γ Secretion EC50 (nM)Cell LineReference(s)
10m Potent InhibitionEnhanced SecretionEnhanced SecretionJurkat[6][9][10]
DD205-291 Dose-dependent inhibitionDose-dependent inductionDose-dependent induction-[11][12][13]
PROTAC HPK1 Degrader-1 (B1) 496.1--Jurkat[15][16]
HZ-S506 Potent Inhibition279.1-Jurkat[13]
Unnamed PROTAC -< 100< 100-[17][18]
Unnamed PROTACs 2-252-20--[5][7]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling pathway.

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT LAT ZAP70->LAT HPK1_inactive HPK1 (inactive) ZAP70->HPK1_inactive phosphorylates SLP76 SLP-76 LAT->SLP76 recruits LAT->HPK1_inactive recruits pSLP76 pSLP-76 (S376) SLP76->pSLP76 Downstream Downstream T-Cell Activation Signals SLP76->Downstream HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activation HPK1_active->SLP76 phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree recruits Degradation Ubiquitination & Proteasomal Degradation FourteenThreeThree->Degradation leads to Degradation->SLP76 destabilizes complex Inhibition Inhibition of T-Cell Activation Downstream->Inhibition attenuates Degrader HPK1 Degrader (e.g., PROTAC) Degrader->HPK1_active induces degradation of

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow for HPK1 Degrader Development

The discovery and preclinical development of HPK1 degraders typically follow a structured workflow, from initial design to in vivo efficacy studies.

HPK1_Degrader_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Characterization cluster_cellular 3. Cellular Assays cluster_invivo 4. In Vivo Evaluation Design PROTAC Design (HPK1 ligand, linker, E3 ligase ligand) Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (e.g., ADP-Glo for kinase activity) Synthesis->Biochemical Degradation Degradation Assays (Western Blot for DC50/Dmax) Biochemical->Degradation Pathway Target Engagement (pSLP-76 analysis via Western Blot/Flow Cytometry) Degradation->Pathway Functional Functional Assays (IL-2, IFN-γ secretion) Pathway->Functional PK Pharmacokinetics (PK) (mouse, rat) Functional->PK Efficacy In Vivo Efficacy (Syngeneic mouse models, e.g., MC38, CT26) PK->Efficacy

Caption: Experimental workflow for HPK1 degrader development.

Detailed Experimental Protocols

HPK1 Kinase Activity Assay (ADP-Glo™)

This biochemical assay measures the direct inhibition of HPK1 enzymatic activity.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.[19]

  • Materials:

    • Recombinant Human HPK1

    • Substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Test compounds (HPK1 degraders or inhibitors)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

    • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO vehicle to the wells of a 384-well plate.

    • Enzyme and Substrate/ATP Addition: Add 2 µL of HPK1 enzyme and 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HPK1 Degradation Assay (Western Blot)

This assay is used to determine the concentration-dependent degradation of HPK1 induced by a degrader.

  • Principle: Western blotting uses antibodies to detect the level of HPK1 protein in cell lysates after treatment with a degrader.

  • Materials:

    • Jurkat T-cells or other suitable hematopoietic cell line

    • HPK1 degrader compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-HPK1, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Culture Jurkat cells and treat with a serial dilution of the HPK1 degrader for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate with the primary anti-HPK1 antibody overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated from a dose-response curve.[20]

Phospho-SLP-76 (pSLP-76) Analysis (Flow Cytometry)

This assay measures the functional consequence of HPK1 degradation on its direct substrate.

  • Principle: Phospho-flow cytometry allows for the quantification of intracellular phosphorylated proteins at the single-cell level.

  • Materials:

    • Jurkat T-cells or PBMCs

    • HPK1 degrader compound

    • T-cell stimulators (e.g., anti-CD3/CD28 antibodies)

    • Fixation and permeabilization buffers

    • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Stimulation: Pre-treat cells with the HPK1 degrader, followed by stimulation with anti-CD3/CD28 to induce TCR signaling.

    • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state, then permeabilize the cell membrane to allow antibody entry.

    • Staining: Stain the cells with the fluorochrome-conjugated anti-pSLP-76 antibody.

    • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: The median fluorescence intensity (MFI) of pSLP-76 is measured and compared between treated and untreated samples to determine the extent of inhibition.

Cytokine Secretion Assay (ELISA)

This assay measures the downstream functional effect of HPK1 degradation on T-cell activation.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatant.

  • Materials:

    • Jurkat T-cells or PBMCs

    • HPK1 degrader compound

    • T-cell stimulators (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

    • ELISA kits for human IL-2 and IFN-γ

    • Microplate reader

  • Procedure:

    • Cell Treatment and Stimulation: Treat cells with the HPK1 degrader and stimulate to induce cytokine production (e.g., for 24-48 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.

    • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: The concentration of the cytokine is determined by comparison to a standard curve. The EC50 value for cytokine induction is calculated from a dose-response curve.

In Vivo Efficacy of HPK1 Degraders

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of HPK1 degraders. For example, the oral administration of compound 10m alone was shown to efficaciously inhibit tumor growth in an MC38 syngeneic mouse model.[6][9] Furthermore, combination therapy of HPK1 degraders with anti-PD-1 antibodies has shown synergistic effects, leading to significant tumor growth inhibition (TGI).[11][12][17] For instance, oral administration of DD205-291 at 0.5 mg/kg in combination with anti-PD-1 resulted in a TGI value of 91.0% in the MC38 model.[11][12] These findings strongly support the potential of HPK1 degraders as a promising new class of cancer immunotherapeutics.

Conclusion

The discovery and development of HPK1 degraders represent a significant advancement in the field of immuno-oncology. By targeting HPK1 for proteasomal degradation, these novel therapeutics have the potential to overcome some of the limitations of traditional kinase inhibitors. The robust preclinical data, demonstrating potent and sustained HPK1 degradation, enhanced T-cell activation, and significant anti-tumor efficacy, both as monotherapy and in combination with checkpoint inhibitors, underscore the promise of this approach. Further clinical investigation of HPK1 degraders is warranted to translate these preclinical findings into effective cancer therapies for patients.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint regulator that tempers immune responses.[1] Predominantly expressed in hematopoietic cells, HPK1 functions as a negative feedback regulator downstream of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling.[1][2] In the context of oncology, tumors can exploit this braking mechanism to foster an immunosuppressive microenvironment and evade immune destruction.[1][3][4] Consequently, the pharmacological inhibition of HPK1's kinase activity presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity.[1] This technical guide provides an in-depth overview of the HPK1 signaling pathway, its multifaceted role in tumor immune evasion, preclinical data supporting its inhibition, and detailed experimental protocols for its investigation.

Introduction: HPK1 as a Key Immune Checkpoint

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant portion of patients do not respond to these treatments.[1][5] This has spurred the search for novel targets that can overcome resistance mechanisms and broaden the efficacy of immunotherapy.[1] HPK1 is a serine/threonine kinase that acts as a crucial negative regulator of immune cell activation.[1][3] Its expression is largely restricted to the hematopoietic lineage, making it an attractive drug target with a potentially wide therapeutic window.[1]

Genetic studies involving HPK1 knockout (KO) or kinase-dead (KD) mice have demonstrated enhanced T-cell activation, increased cytokine production, and robust anti-tumor immunity.[1][3][6] These findings provide a strong rationale for the development of small molecule inhibitors targeting HPK1's kinase activity.[3][6] This guide will delve into the molecular mechanisms of HPK1 action, the quantitative effects of its inhibition, and the methodologies to study its role in the tumor microenvironment (TME).

The HPK1 Signaling Pathway: A Negative Regulator of Immune Activation

HPK1 is a central node in the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[7]

T-Cell Receptor (TCR) Signaling

Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), HPK1 is recruited to the TCR signaling complex by adaptor proteins.[2][3] Once activated, HPK1 phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[2][7][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][8][9] The degradation of this critical scaffold protein dismantles the signaling complex, thereby attenuating downstream pathways crucial for T-cell activation, proliferation, and cytokine production, such as the extracellular signal-regulated kinase (ERK) pathway.[2][10][11]

HPK1_TCR_Signaling cluster_TME T-Cell TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree binds Proteasome Proteasome SLP76->Proteasome Degradation PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 P (S376) Ub Ubiquitin FourteenThreeThree->Ub Ub->SLP76 Ubiquitination Inhibition Inhibition of T-Cell Function Proteasome->Inhibition ERK ERK PLCg1->ERK Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->Activation HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: HPK1 negatively regulates TCR signaling. (Within 100 characters)
B-Cell Receptor (BCR) Signaling

HPK1 exerts a similar negative regulatory function in B cells.[12][13] Following BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), which is the B-cell counterpart of SLP-76.[14] This phosphorylation event also facilitates the recruitment of 14-3-3 proteins, leading to BLNK's ubiquitination and degradation, thereby dampening BCR signaling and B-cell activation.[14][15]

Dendritic Cell (DC) Function

HPK1 also acts as a negative regulator of dendritic cell activation.[16][17] Genetic deletion or pharmacological inhibition of HPK1 in DCs results in a hyperactive phenotype, characterized by enhanced maturation, increased expression of co-stimulatory molecules (like CD80 and CD86), and higher production of pro-inflammatory cytokines (such as IL-12).[16][17][18] This leads to superior T-cell priming capabilities, further amplifying the anti-tumor immune response.[16][19]

Quantitative Data on the Effects of HPK1 Inhibition

The pharmacological inhibition of HPK1 leads to measurable enhancements in immune cell function and anti-tumor activity. The following tables summarize key quantitative data from preclinical studies.

Table 1: Effect of HPK1 Inhibitors on T-Cell Cytokine Production
HPK1 InhibitorCell TypeStimulationCytokineFold Increase (vs. Vehicle)Reference
Compound KHuman CD8+ T cellsanti-CD3/CD28IFN-γ~2-4 fold[20]
Compound KHuman CD8+ T cellsanti-CD3/CD28IL-2~3-5 fold[20]
NDI-101150Human T cellsanti-CD3/CD28 + PGE2IL-2Restored to ~80% of unsuppressed levels[21]
NDI-101150Human T cellsanti-CD3/CD28 + TGF-βIFN-γRestored to ~70% of unsuppressed levels[21]
KHK-6Jurkat cellsanti-CD3/CD28IL-2>2-fold[2]
Generic HPK1iHuman CD8+ T cellsanti-CD3/CD28IFN-γ~2-fold[22]
Generic HPK1iHuman CD8+ T cellsanti-CD3/CD28IL-2~2.5-fold[22]

Note: Data are approximated from graphical representations in the cited literature and are for illustrative purposes.

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
HPK1 InhibitorTumor ModelDosing RegimenTumor Growth Inhibition (TGI) %Combination Benefit with anti-PD-1/CTLA-4Reference
NDI-101150CT26 (colorectal)75 mg/kg, p.o., daily50%Enhanced survival[23]
NDI-101150EMT-6 (breast)75 mg/kg, p.o., daily85% (7/10 mice with complete regression)Not specified[23]
NMBS-1Syngeneic modelOral administrationSignificant TGIEnhanced TGI with anti-CTLA4[14]
Compound 2MC38 (colorectal)Not specifiedSignificant TGIEnhanced TGI with anti-PD-L1[24]
Unnamed InhibitorCT26 (colorectal)30 mg/kg42%Not specified[6]
Table 3: Effect of HPK1 Inhibition on Dendritic Cell Maturation Markers
ConditionMaturation StimulusSurface MarkerChange in ExpressionReference
HPK1-/- BMDCsLPSCD80Increased[18]
HPK1-/- BMDCsLPSCD86Increased[18]
HPK1-/- BMDCsLPSI-A(b) (MHC-II)Increased[17]
HPK1 inhibitionIFN-γCD86Increased[22]

BMDCs: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of findings related to HPK1 function.

In Vitro HPK1 Kinase Assay (ADP-Glo™)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate, such as Myelin Basic Protein (MBP).[8][25]

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP)

  • ATP

  • Kinase Assay Buffer

  • HPK1 inhibitor (e.g., Hpk1-IN-17)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the HPK1 inhibitor in DMSO. Further dilute in Kinase Assay Buffer.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

    • Add the master mix to the wells.

    • Initiate the reaction by adding diluted recombinant HPK1 enzyme.

    • Incubate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP generated. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

Kinase_Assay_Workflow A Prepare inhibitor dilutions B Add inhibitor/vehicle to 384-well plate A->B D Add Reaction Mix to wells B->D C Prepare Kinase Reaction Mix (Buffer, ATP, Substrate) C->D E Initiate reaction with recombinant HPK1 enzyme D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) F->G H Incubate at RT G->H I Add Kinase Detection Reagent (Convert ADP to ATP, generate light) H->I J Incubate at RT I->J K Read Luminescence J->K L Calculate IC50 K->L

Caption: Workflow for an in vitro HPK1 kinase assay. (Within 100 characters)
T-Cell Proliferation Assay (CFSE)

This assay measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.[13][26]

Materials:

  • Isolated human or mouse T cells or PBMCs

  • CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • PBS

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • HPK1 inhibitor

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend 1x10^6 cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.[16]

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells 2-3 times with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with the HPK1 inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with antibodies for T-cell markers (e.g., CD4, CD8) if desired.

    • Acquire the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Data Analysis: Analyze the CFSE histograms. Each successive peak of halved fluorescence intensity represents a cell division. Quantify the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the detection of cytokine production within individual cells.[3][15]

Materials:

  • Isolated immune cells (e.g., PBMCs, splenocytes)

  • T-cell stimulation reagents (e.g., PMA/Ionomycin or anti-CD3/CD28)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • In a 96-well plate, culture cells with the desired stimulus in the presence of the HPK1 inhibitor or vehicle.

    • For the last 4-6 hours of the culture (total culture time can be 6-24 hours), add a protein transport inhibitor to trap cytokines intracellularly.[12]

  • Surface Staining:

    • Harvest the cells and wash them.

    • Stain with antibodies against cell surface markers for 20-30 minutes at 4°C.[12]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.[15]

    • Wash the cells and then resuspend in Permeabilization Buffer.

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of cytokine-producing cells within specific immune cell subsets (e.g., CD8+ T cells).[3]

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an HPK1 inhibitor in immunocompetent mice.[4][27]

Materials:

  • Syngeneic tumor cell line (e.g., MC38, CT26)

  • Immunocompetent mice (e.g., C57BL/6, BALB/c)

  • HPK1 inhibitor and appropriate vehicle for administration (e.g., oral gavage)

  • Calipers for tumor measurement

  • (Optional) Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5-1x10^6 cells) into the flank of the mice.[10]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[27]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = (Length x Width²)/2).[10]

    • Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, Combination).

  • Treatment Administration:

    • Administer the HPK1 inhibitor according to the predetermined dose and schedule (e.g., daily oral gavage).[4]

    • If applicable, administer the checkpoint inhibitor (e.g., intraperitoneal injection twice a week).[4]

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the study.

    • The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.

  • Pharmacodynamic and Immune Analysis (Optional):

    • At the end of the study, tumors and spleens can be harvested.

    • Tumors can be dissociated to analyze tumor-infiltrating lymphocytes (TILs) for phenotype and function by flow cytometry.[10]

    • Splenocytes can be re-stimulated ex vivo to assess systemic T-cell responses.

InVivo_Workflow A Implant syngeneic tumor cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer treatment (Vehicle, HPK1i, anti-PD-1, Combo) C->D E Measure tumor volume and body weight regularly D->E F Endpoint Analysis: Tumor Growth Inhibition (TGI) Overall Survival E->F G Optional: Harvest tumors/spleens for ex vivo immune analysis (Flow Cytometry) F->G

References

PROTAC HPK1 Degrader-2: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of PROTAC HPK1 Degrader-2, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and in the broader field of targeted protein degradation.

Core Chemical Properties

This compound is a heterobifunctional molecule designed to recruit HPK1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C43H47N9O4[1]
Molecular Weight 753.89 g/mol [3]
CAS Number 2893885-31-7[1]
Biological Activity DC50 of 23 nM in human PBMCs[1][2][3][4][5]

Stability Profile

The stability of a PROTAC molecule is a critical determinant of its therapeutic potential, influencing its shelf-life, formulation, and in vivo efficacy. While specific stability data for this compound is not extensively published, general principles of PROTAC stability and common assessment methods are applicable. PROTACs can be susceptible to hydrolysis, enzymatic degradation, and issues related to poor solubility.[6]

A summary of potential stability liabilities and common assessment parameters is provided below.

Stability AspectPotential LiabilitiesKey Assessment Parameters
Chemical Stability Hydrolysis of linkers or ligands in aqueous solutions.Half-life in various buffer systems (pH profiling).
Metabolic Stability Enzymatic degradation by cytochrome P450 enzymes, aldehyde oxidases, etc., primarily in the liver and blood.[6][]Half-life in human liver microsomes (HLM) and plasma. Identification of major metabolites.
Physicochemical Stability Aggregation and precipitation in assay buffers due to high molecular weight and lipophilicity.[6]Solubility in various buffers (e.g., PBS).

HPK1 Signaling Pathway and PROTAC Mechanism of Action

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[8][9] Upon TCR engagement, HPK1 is activated and subsequently dampens the immune response.[8] this compound leverages the ubiquitin-proteasome system to eliminate HPK1, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 HPK1->SLP76 Phosphorylation & Negative Regulation Proteasome Proteasome HPK1->Proteasome Degradation T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Signal Transduction Ub Ubiquitin Degraded_HPK1 Degraded HPK1 Proteasome->Degraded_HPK1 E3_Ligase E3 Ligase E3_Ligase->HPK1 Ubiquitination PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Binds PROTAC->E3_Ligase Recruits

Caption: HPK1 signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the chemical properties and stability of this compound. The following sections provide methodologies for key experiments.

Assessment of PROTAC-Induced HPK1 Degradation via Western Blot

This protocol outlines the steps to quantify the degradation of HPK1 in cells treated with this compound.

Materials:

  • Cell line expressing HPK1 (e.g., Jurkat, human PBMCs)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HPK1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound and a vehicle control for a predetermined time (e.g., 24 hours).[10][11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[10][11] Collect the cell lysate and centrifuge to pellet cellular debris.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10][11]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10][11]

  • Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary antibody against HPK1 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10][11]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the HPK1 signal to the loading control. Calculate the percentage of HPK1 degradation relative to the vehicle-treated control to determine the DC50 value.[10]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis A Plate Cells B Treat with PROTAC HPK1 Degrader-2 A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E Sample Denaturation D->E F SDS-PAGE E->F G Protein Transfer (to Membrane) F->G H Immunoblotting (Antibodies) G->H I Detection H->I J Quantification of Band Intensity I->J K Normalization to Loading Control J->K L Calculate % Degradation (Determine DC50) K->L

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., Verapamil)

  • Negative control (compound with known low clearance, e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Prepare the HLM incubation mixture in phosphate buffer.[6]

  • Incubation: Pre-warm the HLM solution. Initiate the metabolic reaction by adding the NADPH regenerating system. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[6]

  • Sample Processing: Vortex and centrifuge the samples. Transfer the supernatant for analysis.[6]

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.[6][12]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. Determine the half-life (t1/2) and calculate the in vitro intrinsic clearance (CLint).[6][12]

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare HLM Incubation Mixture B Add PROTAC & Initiate Reaction with NADPH A->B C Incubate at 37°C (Time Points: 0-60 min) B->C D Withdraw Aliquots at Time Points C->D E Quench with Cold Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G LC-MS/MS Analysis of Supernatant F->G H Quantify Remaining PROTAC G->H I Calculate Half-Life & Intrinsic Clearance H->I

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

This compound is a valuable tool for studying the biological roles of HPK1 and holds therapeutic potential. A thorough understanding of its chemical properties and stability is paramount for its successful application in research and drug development. The protocols and information provided in this guide offer a framework for the comprehensive evaluation of this and other PROTAC molecules.

References

Methodological & Application

Application Notes and Protocols: PROTAC HPK1 Degrader-2 In Vitro Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. PROTAC HPK1 Degrader-2 is a novel heterobifunctional molecule designed to selectively target Hematopoietic Progenitor Kinase 1 (HPK1) for ubiquitination and subsequent proteasomal degradation. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By degrading HPK1, this PROTAC has the potential to enhance anti-tumor immunity, making it a promising candidate for cancer immunotherapy research.[2][3] This document provides a detailed protocol for an in vitro degradation assay of this compound using Western Blot analysis.

Mechanism of Action

This compound functions by forming a ternary complex between HPK1 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to HPK1. The resulting polyubiquitinated HPK1 is then recognized and degraded by the 26S proteasome. This targeted degradation leads to the sustained inhibition of the HPK1 signaling pathway, thereby enhancing T-cell activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and the experimental workflow for the in vitro degradation assay.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates Antigen Antigen Antigen->TCR Activation LAT LAT ZAP70->LAT HPK1_inactive HPK1 (Inactive) ZAP70->HPK1_inactive Phosphorylates SLP76 SLP-76 LAT->SLP76 SLP76->HPK1_inactive Recruits PLCg1 PLCγ1 SLP76->PLCg1 NFkB NF-κB SLP76->NFkB HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylates (Negative Regulation) ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., IL-2) AP1->Gene_Expression NFkB->Gene_Expression

Caption: HPK1 Signaling Pathway in T-Cells.

PROTAC_Mechanism_and_Workflow cluster_PROTAC PROTAC Mechanism cluster_Workflow Experimental Workflow PROTAC PROTAC HPK1 Degrader-2 HPK1 HPK1 PROTAC->HPK1 Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex HPK1->Ternary_Complex E3_Ligase->Ternary_Complex Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_HPK1->Proteasome Degradation Degradation Proteasome->Degradation Cell_Culture Cell Culture (Jurkat or PBMCs) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: PROTAC Mechanism and Experimental Workflow.

Data Presentation

The efficacy of this compound is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below are representative tables for a dose-response and time-course experiment.

Table 1: Dose-Response of this compound on HPK1 Levels

Concentration (nM)% HPK1 Remaining (Normalized to Vehicle)
0 (Vehicle)100%
185%
560%
1040%
23 50% (DC50) [4][5]
5020%
10010%
500<5% (Dmax)

Table 2: Time-Course of HPK1 Degradation by this compound (at 100 nM)

Time (hours)% HPK1 Remaining (Normalized to Vehicle)
0100%
280%
455%
830%
1615%
24<10%

Experimental Protocols

Materials and Reagents
  • Cell Lines: Jurkat E6.1 (human T-cell line) or human Peripheral Blood Mononuclear Cells (PBMCs).

  • PROTAC: this compound (stock solution in DMSO).

  • Control Compounds: DMSO (vehicle control), inactive epimer of the PROTAC (negative control).

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for PBMC Isolation: Ficoll-Paque PLUS, PBS.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Western Blot Reagents: PVDF membrane, methanol, transfer buffer, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-HPK1, anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

Cell Culture and Treatment
  • Jurkat Cell Culture:

    • Culture Jurkat cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

    • Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

    • Seed cells at a density of 1 x 10^6 cells/mL for experiments.[6]

  • Human PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the PBMC layer and transfer to a new tube.

    • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the PBMC pellet in RPMI-1640 medium.

  • Treatment:

    • For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 1 nM to 500 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

Cell Lysis and Protein Quantification
  • After treatment, harvest the cells by centrifugation (500 x g for 5 minutes).

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

      • Anti-HPK1 antibody: 1:1000 dilution.[7]

      • Anti-GAPDH antibody (loading control): 1:1000 to 1:5000 dilution.[8]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the HPK1 band to the corresponding loading control band.

    • Calculate the percentage of HPK1 degradation relative to the vehicle-treated control.

References

Application Notes and Protocols for PROTAC HPK1 Degrader-2 in In Vivo Animal Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its role in dampening anti-tumor immune responses makes it a compelling target for cancer immunotherapy. Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. PROTAC HPK1 Degrader-2 is a bifunctional molecule that recruits an E3 ubiquitin ligase to HPK1, leading to its ubiquitination and subsequent degradation. This approach not only inhibits the kinase activity of HPK1 but also eliminates its scaffolding functions, potentially leading to a more profound and sustained anti-tumor immune response. These application notes provide an overview of the in vivo application of this compound and similar HPK1 degraders in animal tumor models, including their mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound functions by inducing the selective degradation of HPK1 protein. The PROTAC molecule consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This trimetric complex formation brings the E3 ligase in close proximity to HPK1, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated HPK1 is then recognized and degraded by the proteasome. The degradation of HPK1 removes its inhibitory effects on T-cell activation, leading to enhanced T-cell proliferation, cytokine production (e.g., IL-2 and IFN-γ), and ultimately, a more robust anti-tumor immune response.[1][2]

Data Presentation

The following tables summarize the in vitro and in vivo efficacy data for various PROTAC HPK1 degraders.

Table 1: In Vitro Degradation Potency of HPK1 PROTACs

CompoundDC50 (nM)Cell Line/SystemReference
This compound23Human PBMC[3]
Compound 10m5.0 ± 0.9Jurkat cells[1][4]
DD205-2915.3Not Specified[5]
Unnamed PROTAC<50Ramos cells[6][7]

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 PROTACs in Syngeneic Mouse Models

CompoundTumor ModelDose and ScheduleAdministration RouteTumor Growth Inhibition (TGI)Combination TherapyCombination TGIReference
Compound 10mMC383.0 mg/kg, QODOral30.22%--[1]
DD205-291MC380.5 mg/kgOral-anti-PD191.0%[2][8][9]
Unnamed PROTACMC38 & CT26Not SpecifiedOralRobust and statistically significantanti-PD1>90%[6][7]
Unnamed PROTACsColonic Syngeneic30 mg/kgOral>80%anti-PD-150% complete responders[10]
Unnamed PROTACsMelanoma30 mg/kgOral79%--[10]

Experimental Protocols

I. In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (Representative Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of a PROTAC HPK1 degrader in a murine syngeneic tumor model, such as the MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) models.

Materials:

  • This compound (or other HPK1 degrader)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or as determined by solubility and stability studies)

  • MC38 or CT26 murine cancer cell line

  • 6-8 week old female C57BL/6 mice (for MC38) or BALB/c mice (for CT26)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture MC38 or CT26 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • PROTAC Formulation and Administration:

    • Prepare the PROTAC HPK1 degrader formulation in the chosen vehicle at the desired concentrations. The formulation should be prepared fresh daily or as dictated by stability data.

    • Administer the PROTAC degrader to the treatment groups via oral gavage at the specified dose and schedule (e.g., once daily, every other day).

    • Administer the vehicle alone to the control group using the same volume and schedule.

    • For combination studies, administer the other therapeutic agent (e.g., anti-PD-1 antibody via intraperitoneal injection) according to its established protocol.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of days), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis (Optional):

    • Collect tumor and spleen samples at the end of the study.

    • A portion of the tissue can be flash-frozen in liquid nitrogen for Western blot analysis to confirm HPK1 degradation.

    • Another portion can be fixed in formalin for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+ T cells).

II. Western Blot for HPK1 Degradation in Tumor Tissue

Procedure:

  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Normalize the HPK1 band intensity to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

HPK1_Signaling_Pathway HPK1 Negative Regulation of T-Cell Receptor Signaling cluster_activation T-Cell Activation Cascade cluster_inhibition HPK1-Mediated Inhibition cluster_protac_moa PROTAC-Mediated Degradation TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates Downstream Signaling\n(e.g., ERK, AP-1) Downstream Signaling (e.g., ERK, AP-1) LAT_SLP76->Downstream Signaling\n(e.g., ERK, AP-1) promotes HPK1->LAT_SLP76 phosphorylates & inihibits Proteasome Proteasome HPK1->Proteasome degraded by Ub Ubiquitin E3_Ligase E3 Ligase (e.g., CRBN) PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 binds PROTAC->E3_Ligase recruits E3_Ligase->HPK1 T-Cell Proliferation\n& Cytokine Release T-Cell Proliferation & Cytokine Release Downstream Signaling\n(e.g., ERK, AP-1)->T-Cell Proliferation\n& Cytokine Release leads to Experimental_Workflow In Vivo Efficacy Study Workflow for this compound start Start cell_culture 1. Cell Culture (MC38 or CT26) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Group Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Administration (PROTAC, Vehicle, Combo) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint (Euthanasia) monitoring->endpoint analysis 8. Data Analysis (TGI, Tumor Weight) endpoint->analysis pd_analysis 9. Pharmacodynamic Analysis (Western Blot, IHC) endpoint->pd_analysis end End analysis->end pd_analysis->end

References

Application Notes and Protocols: Western Blot Analysis of HPK1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It is a key negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[1][3] This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76, which dampens the T-cell activation signal.[1][4][5]

The degradation of HPK1 itself is also a critical regulatory mechanism. Evidence suggests that HPK1 is targeted for degradation via the ubiquitin-proteasome pathway.[6][7] This process can be modulated by various cellular signals and has implications for immune regulation and disease. For instance, the loss of HPK1 protein expression through proteasomal degradation has been observed in pancreatic cancer.[6][7] Therefore, analyzing HPK1 degradation provides valuable insights into its regulatory mechanisms and its role in pathophysiology. Western blotting is a fundamental and widely used technique to monitor the levels of HPK1 protein and assess its degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway leading to SLP-76 degradation and the general experimental workflow for analyzing HPK1 degradation by Western blot.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Ub Ubiquitin Ligase pSLP76->Ub Recruitment Proteasome Proteasome pSLP76->Proteasome Ub->pSLP76 Ubiquitination Degradation SLP-76 Degradation Proteasome->Degradation T_cell_attenuation T-Cell Signal Attenuation Degradation->T_cell_attenuation

Caption: HPK1-mediated SLP-76 phosphorylation and subsequent degradation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., with proteasome inhibitor) cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking 6. Blocking (e.g., 5% BSA or Milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-HPK1) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection data_analysis 10. Densitometry Analysis detection->data_analysis

Caption: General workflow for Western blot analysis of HPK1 degradation.

Quantitative Data Summary

The following table summarizes the effects of a proteasome inhibitor on HPK1 protein levels, illustrating a common method to confirm proteasome-mediated degradation.

Treatment ConditionHPK1 Protein Level (Relative to Untreated Control)β-Actin (Loading Control)
Untreated Cells1.01.0
Vehicle Control (e.g., DMSO)~1.01.0
Proteasome Inhibitor (e.g., MG132)Increased (Dose-dependent)[6][8]1.0

Note: The data presented in this table are illustrative and based on expected outcomes from published studies.[6][8] Actual results may vary depending on the cell line, inhibitor concentration, and treatment duration.

Experimental Protocols

Protocol 1: Cell Culture and Treatment to Analyze HPK1 Degradation

This protocol describes the culture of a suitable cell line (e.g., Jurkat T-cells, Panc-1) and treatment with a proteasome inhibitor to prevent HPK1 degradation.

Materials:

  • Cell line expressing HPK1 (e.g., Jurkat, WEHI231, Panc-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Proteasome inhibitor (e.g., MG132) dissolved in DMSO

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Culture: Culture cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks.

  • Treatment:

    • For inhibitor-treated samples, add the desired concentrations of the proteasome inhibitor (e.g., MG132 at 2.0 to 20.0 µmol/L) to the cells.[8]

    • For the vehicle control, add an equivalent volume of DMSO.

    • Include an untreated control group.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 16 hours for MG132 treatment).[8]

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.[9]

    • Adherent cells: Wash cells with ice-cold PBS and then gently scrape them into a tube.[9][10]

  • Cell Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C.[1]

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.[1]

  • Proceed immediately to cell lysis or store the cell pellet at -80°C.

Protocol 2: Cell Lysis and Protein Quantification

This protocol details the extraction of total protein from the cultured cells.

Materials:

  • Cell pellet from Protocol 1

  • Ice-cold lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Microcentrifuge

Procedure:

  • Lysis Buffer Preparation: Prepare the lysis buffer by adding protease and phosphatase inhibitors immediately before use.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.[1] Use a sufficient volume to ensure efficient lysis (e.g., 1 mL for 10^7 cells).[9]

  • Incubation: Incubate the mixture on ice for 30 minutes, vortexing periodically.[1][11]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][11]

  • Lysate Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Protocol 3: Western Blotting for HPK1 Detection

This protocol outlines the procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting HPK1 using specific antibodies.

Materials:

  • Protein lysate from Protocol 2

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibody: Anti-HPK1 antibody (recommended dilutions should be obtained from the manufacturer's data sheet, a starting point is often 1:1000).[11]

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[1]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11]

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-HPK1 primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[12]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]

  • Washing:

    • Repeat the washing step as in step 6.

  • Detection:

    • Prepare the ECL detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.[12]

  • Stripping and Re-probing (for loading control):

    • The membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading across all lanes.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HPK1 band intensity to the corresponding loading control band intensity for each sample.

    • Compare the normalized HPK1 levels between different treatment conditions to assess degradation.[1]

Expected Outcomes

Treatment of cells with a proteasome inhibitor like MG132 is expected to result in an accumulation of HPK1 protein, leading to a more intense band on the Western blot compared to untreated or vehicle-treated controls.[6][8] This outcome would confirm that HPK1 is degraded via the proteasome pathway in the experimental cell system. The levels of the loading control protein (e.g., β-actin) should remain consistent across all lanes.

References

Application Notes and Protocols: Measuring Cytokine Release (IL-2, IFN-γ) after PROTAC HPK1 Degrader-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby dampening the T-cell signaling cascade required for full activation.[2][3] Consequently, this limits T-cell proliferation and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][4]

PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic modality to target and degrade specific proteins. PROTAC HPK1 Degrader-2 is a bifunctional molecule designed to selectively bind to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.[5][6] By eliminating HPK1, the inhibitory signal on T-cell activation is removed, resulting in enhanced T-cell effector functions, including increased secretion of IL-2 and IFN-γ.[7][8] This application note provides detailed protocols for treating immune cells with this compound and subsequently measuring the release of IL-2 and IFN-γ using Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme-Linked Immunospot (ELISpot) assays.

Signaling Pathway and Mechanism of Action

The degradation of HPK1 by this compound removes a key negative feedback loop in the T-cell receptor signaling pathway, leading to a more robust and sustained immune response.

HPK1_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Downstream Downstream Effects TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 HPK1 HPK1 SLP76->HPK1 Activation T-Cell Activation SLP76->Activation Signal Transduction HPK1->SLP76 Proteasome Proteasome HPK1->Proteasome Ubiquitination & Degradation PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Binds E3 E3 Ligase PROTAC->E3 Cytokines IL-2 & IFN-γ Production Activation->Cytokines Leads to Experimental_Workflow A Isolate PBMCs B Plate Cells A->B C Treat with PROTAC HPK1 Degrader-2 or Vehicle B->C D Pre-incubate (2h) C->D E Stimulate with anti-CD3/CD28 D->E F Incubate (24-72h) E->F G Collect Supernatant (for ELISA) F->G H Perform ELISpot Assay F->H I Analyze Data G->I H->I

References

Application Notes and Protocols for Co-culture Assays with Cancer Cells and T-cells using PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTAC HPK1 Degrader-2 in co-culture assays involving cancer cells and T-cells. The protocols outlined below are designed to assess the efficacy of this degrader in enhancing anti-tumor immune responses.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5][6] In the tumor microenvironment, HPK1's inhibitory function can be exploited by cancer cells to evade immune surveillance.[5] By dampening T-cell activation, HPK1 limits the immune system's ability to recognize and eliminate cancerous cells.[4]

PROTAC (Proteolysis Targeting Chimera) HPK1 Degrader-2 is a bifunctional molecule that induces the degradation of HPK1 through the ubiquitin-proteasome system.[7][8] It has a reported DC50 of 23 nM in human peripheral blood mononuclear cells (PBMCs).[7][9][10] By eliminating HPK1, this degrader aims to enhance T-cell activation, proliferation, and cytokine production, thereby promoting anti-tumor immunity.[1][2][8]

I. Signaling Pathways and Experimental Workflow

A. HPK1 Signaling Pathway and Mechanism of this compound

The following diagram illustrates the negative regulatory role of HPK1 in T-cell activation upon TCR engagement with an antigen-presenting cancer cell and the mechanism of action of this compound.

HPK1_Signaling_Pathway cluster_Tcell T-Cell cluster_Cancer Cancer Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 ERK_Activation ERK Activation SLP76->ERK_Activation Positive Regulation pSLP76 p-SLP-76 (Ser376) Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Leads to Degradation->SLP76 Prevents Phosphorylation Cytokine_Release Cytokine Release (IL-2, IFN-γ) ERK_Activation->Cytokine_Release HPK1->SLP76 Phosphorylation HPK1->Degradation PROTAC-mediated Degradation PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Antigen Antigen Antigen->TCR Presentation

HPK1 signaling and PROTAC mechanism.
B. Experimental Workflow for Co-culture Assays

The diagram below outlines the general workflow for conducting co-culture assays to evaluate the effect of this compound on T-cell mediated cancer cell killing and cytokine release.

CoCulture_Workflow cluster_Preparation Preparation cluster_Assay Co-culture Assay cluster_Analysis Analysis Isolate_Tcells Isolate & Activate T-cells (e.g., PBMCs) Add_Tcells Add Activated T-cells (Effector:Target Ratio) Isolate_Tcells->Add_Tcells Culture_Cancer Culture Cancer Cell Line Seed_Cancer Seed Cancer Cells Culture_Cancer->Seed_Cancer Add_PROTAC Add PROTAC HPK1 Degrader-2 Seed_Cancer->Add_PROTAC Add_PROTAC->Add_Tcells Incubate Incubate (e.g., 24-72h) Add_Tcells->Incubate Measure_Killing Assess Cancer Cell Viability (e.g., Flow Cytometry) Incubate->Measure_Killing Measure_Cytokines Measure Cytokine Release (e.g., ELISA) Incubate->Measure_Cytokines

Co-culture experimental workflow.

II. Quantitative Data Summary

The following tables summarize representative data for various PROTAC HPK1 degraders, illustrating the expected potency and effects on T-cell function.

Table 1: Potency of PROTAC HPK1 Degraders

CompoundDC50 (nM)Cell TypeReference
This compound 23 Human PBMC [7][9]
PROTAC HPK1 Degrader-11.8Not Specified[9]
PROTAC HPK1 Degrader-43.16Not Specified[9][11]
PROTAC HPK1 Degrader-55.0Not Specified[8][9][12]
HZ-S506< 10Jurkat, PBMC[13]
DD205-2915.3Not Specified[9]

Table 2: Functional Activity of PROTAC HPK1 Degraders in T-cells

CompoundAssayEC50 (nM)EffectReference
HZ-S506IL-2 Production (Jurkat)279.1Increased IL-2 release[13]
PROTAC HPK1 Degrader-1pSLP-76 Inhibition496.1 (IC50)Inhibition of SLP-76 phosphorylation[9]
Representative DegradersIL-2 Release2-20Robust T-cell activity[14]
Representative DegraderspSLP-76 Inhibition2-25 (IC50)Potent cellular pathway engagement[14]

III. Experimental Protocols

Protocol 1: T-cell Mediated Cancer Cell Cytotoxicity Assay

This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of T-cells against cancer cells.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cancer cell line (e.g., MC38, Jurkat)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Recombinant human IL-2

  • Cell viability dye (e.g., Propidium Iodide, 7-AAD) or cytotoxicity assay kit (e.g., LDH release)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • T-cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Activate T-cells by culturing PBMCs with anti-CD3/CD28 antibodies and IL-2 for 3 days.

  • Cancer Cell Seeding:

    • Culture the chosen cancer cell line in complete RPMI-1640 medium.

    • On the day before the co-culture, seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]

  • Co-culture Setup:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Remove the medium from the cancer cell plate and add 100 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add the activated T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1) in 100 µL of medium.[16] The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.[15]

  • Assessment of Cytotoxicity:

    • Flow Cytometry:

      • Gently collect all cells (adherent and suspension) from each well.

      • Stain the cells with a viability dye (e.g., 7-AAD) and antibodies specific for T-cells (e.g., anti-CD3) and cancer cells (if a specific marker is available).

      • Analyze the samples using a flow cytometer to determine the percentage of dead cancer cells in each condition.

    • LDH Release Assay:

      • Centrifuge the plate at 300 x g for 5 minutes.

      • Collect the supernatant and measure lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions.

Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on the production of key T-cell effector cytokines, such as IFN-γ and IL-2.

Materials:

  • Same materials as in Protocol 1.

  • ELISA or Cytometric Bead Array (CBA) kit for detecting human IFN-γ and IL-2.

Procedure:

  • Follow steps 1-4 of the T-cell Mediated Cancer Cell Cytotoxicity Assay protocol.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

    • The collected supernatants can be stored at -80°C or used immediately.

  • Cytokine Measurement:

    • Quantify the concentration of IFN-γ and IL-2 in the supernatants using an ELISA or CBA kit according to the manufacturer's protocol.

IV. Conclusion

The provided application notes and protocols offer a robust framework for investigating the immuno-modulatory effects of this compound. These assays are crucial for the preclinical evaluation of HPK1 degraders as a promising therapeutic strategy in cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors. By degrading HPK1, these molecules have the potential to reverse T-cell exhaustion and enhance anti-tumor immunity.[14]

References

Application Notes and Protocols: PROTAC HPK1 Degrader-2 for Studying T-cell Memory Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its activity attenuates T-cell activation, proliferation, and cytokine production.[3][4] Consequently, inhibition or degradation of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[5][6] PROTAC HPK1 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to specifically target HPK1 for ubiquitination and subsequent proteasomal degradation.[7] This targeted degradation of HPK1 offers a powerful tool to investigate the sustained impact of HPK1 removal on T-cell function, particularly in the context of T-cell memory formation, a crucial aspect of long-lasting immunity.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on T-cell memory formation.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to HPK1, marking it for degradation by the proteasome. The removal of HPK1 protein leads to the enhancement of TCR signaling pathways.[1]

Normally, upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules like SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3] Phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and degradation, thereby dampening the T-cell activation signal.[1][3] By degrading HPK1, this compound prevents this negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, and potentially promoting the development of robust and long-lived memory T-cells.

Data Presentation

The following table summarizes the quantitative data for this compound and other publicly disclosed PROTAC HPK1 degraders for comparative purposes.

Compound NameDC50 (nM)Target E3 LigaseCell Line/SystemReference
This compound23Not SpecifiedHuman PBMC[8]
Compound 10m5.0 ± 0.9CRBNJurkat cells[9]
DD205-291Not SpecifiedNot SpecifiedNot Specified[6][10]
Compound B11.8CRBNNot Specified[11]
Degrader E33.16Not SpecifiedNot Specified[12]

Table 1: Quantitative Comparison of PROTAC HPK1 Degraders. DC50 represents the concentration of the compound required to degrade 50% of the target protein.

Signaling Pathway Diagram

HPK1_Signaling_Pathway TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines AP1->Cytokines Proliferation T-Cell Proliferation Cytokines->Proliferation Memory T-Cell Memory Formation Proliferation->Memory HPK1->SLP76 Phosphorylation (Ser376) (Inhibition) Proteasome Proteasome HPK1->Proteasome Degradation PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Binding & Degradation

Caption: HPK1 signaling pathway and the mechanism of this compound.

Experimental Protocols

In Vitro T-Cell Memory Formation Assay

This protocol outlines a general method for generating and analyzing memory T-cells in vitro, adapted for the use of this compound.

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells extensively with sterile PBS.

  • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Naive T-Cell Isolation and Activation

  • Isolate naive CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) with appropriate negative selection kits.

  • Plate the naive T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL).

  • Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture.

  • Culture the cells at 37°C in a 5% CO2 incubator.

3. Treatment with this compound

  • On day 1 of culture, add this compound to the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

  • Culture the cells for an additional 7-10 days to allow for differentiation into memory-like T-cells.

4. Analysis of T-Cell Memory Phenotype

  • After the culture period, harvest the cells and stain with fluorescently labeled antibodies against T-cell memory markers:

    • Central Memory (Tcm): CD45RO+, CCR7+, CD62L+

    • Effector Memory (Tem): CD45RO+, CCR7-, CD62L-

    • Stem Cell Memory (Tscm): CD45RO-, CCR7+, CD62L+, CD95+

  • Analyze the stained cells by flow cytometry to determine the percentage of each memory T-cell subset in the control and treated groups.

5. Functional Analysis of Memory T-Cells

  • Re-stimulation: Re-stimulate the generated memory T-cells with anti-CD3/CD28 antibodies or a specific antigen.

  • Cytokine Production: Measure the production of cytokines like IFN-γ and IL-2 by ELISA or intracellular cytokine staining followed by flow cytometry.

  • Proliferation: Assess the proliferative capacity of the re-stimulated cells using a proliferation assay (e.g., CFSE dilution or BrdU incorporation).

In_Vitro_Workflow start Start: Isolate Naive T-Cells activate Activate with anti-CD3/CD28 start->activate treat Treat with this compound (or Vehicle Control) activate->treat culture Culture for 7-10 days treat->culture analyze_phenotype Analyze Memory Phenotype (Flow Cytometry) culture->analyze_phenotype analyze_function Analyze Memory Function (Re-stimulation, Cytokine, Proliferation) culture->analyze_function end End: Compare Treated vs. Control analyze_phenotype->end analyze_function->end

Caption: In vitro workflow for studying T-cell memory formation.

In Vivo Murine Model for T-Cell Memory Study

This protocol describes an adoptive T-cell transfer model in mice to evaluate the in vivo effect of this compound on T-cell memory formation.

1. T-Cell Isolation and Activation (as described in the in vitro protocol)

  • Isolate naive CD8+ T-cells from OT-I transgenic mice (specific for ovalbumin peptide SIINFEKL).

  • Activate the cells in vitro with the SIINFEKL peptide (1 µM) for 2-3 days.

2. Treatment with this compound

  • During the in vitro activation period, treat the T-cells with this compound or vehicle control.

3. Adoptive Transfer

  • Harvest the activated OT-I T-cells and wash them with sterile PBS.

  • Adoptively transfer a defined number of treated or control T-cells (e.g., 1 x 10^6 cells) into naive recipient mice (e.g., C57BL/6) via intravenous injection.

4. In Vivo Challenge and Analysis

  • Memory Phase: Allow the transferred T-cells to establish a memory population for at least 30 days.

  • Challenge: Challenge the mice with a pathogen expressing ovalbumin (e.g., Listeria monocytogenes-OVA).

  • Analysis:

    • At different time points post-challenge (e.g., days 5, 7, and 30), isolate splenocytes and lymphocytes from other tissues.

    • Enumerate the antigen-specific (SIINFEKL-specific) CD8+ T-cells using tetramer staining and flow cytometry.

    • Analyze the phenotype of the responding T-cells for memory markers.

    • Assess the effector function of the T-cells by measuring cytokine production upon ex vivo re-stimulation.

In_Vivo_Workflow start Start: Isolate & Activate OT-I T-Cells treat Treat with this compound (or Vehicle Control) in vitro start->treat transfer Adoptively Transfer T-Cells into Recipient Mice treat->transfer memory_phase Wait for Memory Formation (>30 days) transfer->memory_phase challenge Challenge with Antigen (e.g., Lm-OVA) memory_phase->challenge analyze Analyze T-Cell Response (Enumeration, Phenotype, Function) challenge->analyze end End: Compare Treated vs. Control Groups analyze->end

Caption: In vivo workflow for studying T-cell memory formation.

Conclusion

This compound represents a valuable tool for elucidating the role of HPK1 in T-cell biology. The provided protocols offer a framework for investigating how the targeted degradation of HPK1 influences the formation and function of memory T-cells. By removing the entire HPK1 protein, this PROTAC allows for the study of both kinase-dependent and -independent functions of HPK1, providing a more comprehensive understanding compared to traditional kinase inhibitors. The enhanced T-cell activation and potential for improved memory T-cell development following HPK1 degradation highlight its therapeutic potential in immuno-oncology and other areas where a robust and durable T-cell response is desired.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and PROTAC Degradation for Targeting HPK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1][2][3] Its role in dampening anti-tumor immune responses has positioned it as a promising therapeutic target in immuno-oncology.[2][4] Two powerful and distinct technologies are widely employed to interrogate and therapeutically target HPK1: lentiviral-mediated short hairpin RNA (shRNA) knockdown and Proteolysis Targeting Chimera (PROTAC) mediated degradation.

This document provides a detailed comparison of these two methodologies, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in selecting the most appropriate technique for their experimental needs.

Quantitative Comparison of HPK1 Targeting Technologies

The choice between shRNA knockdown and PROTAC degradation depends on the specific experimental goals. Lentiviral shRNA offers stable, long-term suppression of gene expression, making it ideal for creating stable cell lines and for studies requiring prolonged target suppression.[5][6] In contrast, PROTACs offer a rapid, transient, and dose-dependent degradation of the target protein, which is advantageous for mimicking therapeutic interventions and for studies requiring temporal control.[5]

FeatureLentiviral shRNA KnockdownPROTAC Degradation
Mechanism of Action Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation.[5][7]Hijacking the ubiquitin-proteasome system to induce targeted protein degradation.[8][9][10]
Target Level mRNAProtein
Efficiency Typically 75-90% knockdown of protein expression.[5]Can achieve >80-99% protein degradation (Dmax).[11][12]
Potency N/ADC50 values in the low nanomolar range (e.g., 1-20 nM).[11][12]
Kinetics Slower onset, dependent on cell division and protein turnover.Rapid onset of degradation, often within hours.
Duration of Effect Stable and long-term, due to genomic integration.[5][6]Transient and reversible upon compound withdrawal.[5]
Control Limited temporal control.Dose-dependent and temporally controlled.[5]
Off-Target Effects Potential for silencing of unintended genes with similar sequences.[5]Potential for off-target degradation of other proteins, though often more selective than small molecule inhibitors.[9]
"Undruggable" Targets Limited by the need for a unique mRNA sequence.Can target proteins lacking an active site, expanding the "druggable" proteome.[9]
Therapeutic Modality Gene therapy approach.Small molecule therapeutic approach.

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of HPK1 in Jurkat T-cells

This protocol describes the production of lentiviral particles and their use to transduce Jurkat T-cells for stable knockdown of HPK1. All work with live lentivirus must be performed in a BSL-2 certified biosafety cabinet.[5]

Materials:

  • HEK293T cells

  • Jurkat T-cells

  • DMEM with 10% FBS

  • RPMI-1640 with 10% FBS

  • HPK1 shRNA plasmid (e.g., in pLKO.1-puro vector)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871)

  • Phosphate-Buffered Saline (PBS)

  • Western blot reagents and antibodies (anti-HPK1 and anti-loading control)

Procedure:

A. Lentivirus Production (in HEK293T cells)

  • Day 1 (Seeding): Seed 10-12 x 10⁶ HEK293T cells in a T-75 flask in DMEM with 10% FBS. Cells should be approximately 70-80% confluent on the day of transfection.[5]

  • Day 2 (Transfection):

    • Prepare a DNA mixture in a sterile tube: 10 µg of HPK1 shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.

    • Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's protocol.

  • Day 4 & 5 (Harvesting): Collect the lentiviral supernatant 48 and 72 hours post-transfection. Pool the supernatants and centrifuge at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.

B. Transduction of Jurkat T-cells

  • Day 1 (Seeding): Seed Jurkat T-cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.

  • Day 2 (Transduction):

    • In a new tube, mix the desired amount of lentiviral supernatant with fresh RPMI medium containing Polybrene at a final concentration of 5-8 µg/mL.[14][15]

    • Remove the old medium from the Jurkat cells and add the virus-containing medium.

  • Day 3 (Medium Change): Centrifuge the cells, remove the virus-containing medium, and resuspend in fresh RPMI with 10% FBS.

  • Day 4 onwards (Selection): Add puromycin (concentration to be determined by a kill curve, typically 1-2 µg/mL for Jurkat cells) to select for transduced cells.

  • Validation of Knockdown: After 3-5 days of selection, expand the puromycin-resistant cells and assess HPK1 protein levels by Western blotting to confirm knockdown efficiency.[14]

Protocol 2: PROTAC-mediated Degradation of HPK1 in Jurkat T-cells

This protocol outlines the procedure for treating Jurkat T-cells with an HPK1-targeting PROTAC to induce protein degradation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 with 10% FBS

  • HPK1 PROTAC degrader (e.g., PROTAC HPK1 Degrader-5 or Degrader-6)[11][16]

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

  • Western blot reagents and antibodies (anti-HPK1 and anti-loading control)

Procedure:

  • Cell Seeding: Seed Jurkat T-cells in a multi-well plate at a density that allows for logarithmic growth during the experiment (e.g., 0.5 x 10⁶ cells/mL).

  • PROTAC Treatment:

    • Prepare a stock solution of the HPK1 PROTAC in DMSO.

    • Dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 1000 nM) to determine the DC50.

    • Add the PROTAC-containing medium to the cells. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a specified period. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal degradation time. For many PROTACs, significant degradation is observed within 24 hours.[17]

  • (Optional) Mechanism Validation: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG132 (typically 1-10 µM) for 1-2 hours before adding the PROTAC.[17]

  • Cell Lysis and Protein Analysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting using a primary antibody against HPK1 to assess the level of protein degradation.

    • Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the percentage of HPK1 degradation relative to the vehicle control.

Visualizing Key Pathways and Workflows

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 activates pSLP76 p-SLP-76 (Ser376) PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK HPK1->SLP76 HPK1->pSLP76 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree recruits T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation ERK->T_Cell_Activation Cytokines Cytokine Production (IL-2, IFN-γ) T_Cell_Activation->Cytokines FourteenThreeThree->SLP76 inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.[1][2][18]

Experimental Workflow for Lentiviral shRNA Knockdown

Lentiviral_Workflow Plasmid_Prep 1. Plasmid Preparation (shRNA, Packaging) Transfection 2. Transfection of HEK293T Cells Plasmid_Prep->Transfection Harvest 3. Viral Particle Harvest & Filtration Transfection->Harvest Transduction 4. Transduction of Target Cells (Jurkat) Harvest->Transduction Selection 5. Antibiotic Selection (Puromycin) Transduction->Selection Validation 6. Validation of Knockdown (Western Blot) Selection->Validation Stable_Cell_Line Stable HPK1 Knockdown Cell Line Validation->Stable_Cell_Line

Caption: Workflow for generating a stable HPK1 knockdown cell line.

Mechanism of PROTAC-mediated Degradation

PROTAC_Mechanism cluster_0 PROTAC PROTAC (HPK1 Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex HPK1 HPK1 (Target Protein) HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_HPK1 Ub-HPK1 Ubiquitination->Ub_HPK1 Proteasome 26S Proteasome Ub_HPK1->Proteasome recognition Degradation Degradation Proteasome->Degradation

Caption: PROTACs induce proximity between HPK1 and an E3 ligase.[8][19]

Conclusion

Both lentiviral shRNA knockdown and PROTAC-mediated degradation are powerful techniques for reducing HPK1 protein levels and studying its function. The choice between these methods will be dictated by the specific research question. For creating stable, long-term models of HPK1 deficiency, lentiviral shRNA is the preferred method. For experiments requiring rapid, transient, and dose-dependent control over HPK1 levels, more closely mimicking a pharmacological intervention, PROTACs are the superior choice. A comprehensive understanding of the advantages and limitations of each approach, as outlined in these notes, will enable researchers to design more effective experiments to explore the biology of HPK1 and its potential as a therapeutic target.

References

Application Notes and Protocols: Validating PROTAC HPK1 Degrader-2 Efficacy Using CRISPR/Cas9 Knockout of HPK1 as a Gold Standard Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in hematopoietic cells.[1][2] It acts as an intracellular checkpoint, dampening signal transduction from T cell receptors (TCR) and B cell receptors (BCR), thereby limiting anti-tumor immunity.[1][2][3] This has positioned HPK1 as a compelling therapeutic target in immuno-oncology.[1][3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of a target protein via the ubiquitin-proteasome system.[4] PROTAC HPK1 Degrader-2 is a bifunctional molecule designed to bring HPK1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.[5][6]

To rigorously validate the on-target efficacy and mechanism of action of this compound, a clean and reliable control is essential. CRISPR/Cas9-mediated knockout of the HPK1 gene provides the "gold standard" for target validation by completely ablating the protein.[7][8] This application note provides a detailed framework and experimental protocols for using HPK1 knockout cells as a negative control to confirm the specific activity of this compound.

Principle of the Method

The fundamental principle of this validation strategy is that if this compound specifically targets HPK1 for degradation, its cellular effects should be absent in cells where the HPK1 gene has been knocked out. By comparing the functional consequences of PROTAC treatment in wild-type versus HPK1 knockout cells, researchers can unequivocally attribute the observed phenotypes to the degradation of HPK1.[4]

Data Presentation

Table 1: Quantitative Analysis of HPK1 Protein Levels
Cell LineTreatmentConcentrationHPK1 Protein Level (% of Control)
Wild-TypeVehicle (DMSO)-100%
Wild-TypeThis compound23 nM (DC50)~50%
Wild-TypeThis compound100 nM<10%
HPK1 KnockoutVehicle (DMSO)-0%
HPK1 KnockoutThis compound100 nM0%

Note: DC50 value for this compound in human PBMCs is reported as 23 nM.[5][6] Data is representative and may vary based on cell type and experimental conditions.

Table 2: Functional Readouts of HPK1 Inhibition/Degradation
Cell LineTreatmentConcentrationpSLP-76 (Ser376) Levels (% of Stimulated Control)IL-2 Production (Fold Change)
Wild-TypeVehicle (DMSO)-100%1
Wild-TypeThis compound100 nMDecreasedIncreased
HPK1 KnockoutVehicle (DMSO)-DecreasedIncreased
HPK1 KnockoutThis compound100 nMNo significant change from KO controlNo significant change from KO control

Note: HPK1 phosphorylates SLP-76 at Serine 376, leading to its degradation and attenuation of TCR signaling.[2][7][9] Inhibition or loss of HPK1 is expected to decrease pSLP-76 levels and enhance IL-2 production.[10][11]

Experimental Protocols

Protocol 1: Generation of HPK1 Knockout Cell Line using CRISPR/Cas9

This protocol outlines the generation of a stable HPK1 knockout cell line.

Materials:

  • Target cells (e.g., Jurkat, primary T cells)

  • HPK1-specific guide RNA (gRNA) sequences (derived from libraries like GeCKO v2)[12]

  • Cas9 nuclease

  • Electroporation system and reagents[13]

  • Fluorescence-activated cell sorting (FACS) or limiting dilution for single-cell cloning

  • PCR primers for genomic DNA sequencing

  • Anti-HPK1 antibody for Western blot validation[12]

Method:

  • gRNA Design and Synthesis: Design and synthesize two to four gRNAs targeting an early exon of the HPK1 gene to maximize the probability of a frameshift mutation.

  • Ribonucleoprotein (RNP) Complex Formation: Incubate the synthesized gRNAs with Cas9 nuclease to form RNP complexes.[7]

  • Transfection: Electroporate the RNP complexes into the target cells.[13]

  • Single-Cell Cloning: Isolate single cells by FACS or limiting dilution into 96-well plates to generate clonal populations.[13]

  • Expansion and Screening: Expand the single-cell clones and screen for HPK1 knockout.

    • Genomic DNA Validation: Extract genomic DNA, perform PCR amplification of the target region, and confirm the presence of insertions/deletions (indels) by Sanger sequencing.[14]

    • Protein Validation: Confirm the complete absence of HPK1 protein expression by Western blot analysis.[14][15]

Protocol 2: Dose-Response and Time-Course of this compound

This protocol determines the optimal concentration and time for HPK1 degradation.

Materials:

  • Wild-type and HPK1 knockout cells

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Reagents for Western blotting

Method:

  • Cell Seeding: Seed wild-type cells in a multi-well plate.

  • Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).[16][17]

  • Time-Course: Treat cells with a fixed concentration of this compound (e.g., the determined DC90) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[18]

  • Cell Lysis and Western Blot: Lyse the cells and perform Western blotting to determine the levels of HPK1 protein. Use a loading control (e.g., GAPDH, β-actin) for normalization.

Protocol 3: Functional Assays to Validate On-Target Activity

This protocol assesses the functional consequences of HPK1 degradation.

Materials:

  • Wild-type and HPK1 knockout cells

  • This compound

  • TCR stimulants (e.g., anti-CD3/anti-CD28 antibodies)

  • Antibodies for flow cytometry (e.g., anti-pSLP-76)

  • ELISA kit for cytokine detection (e.g., IL-2)

Method:

  • Cell Treatment: Treat wild-type and HPK1 knockout cells with this compound at the optimal concentration and for the optimal duration determined in Protocol 2. Include vehicle-treated controls.

  • TCR Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Phospho-Flow Cytometry for pSLP-76: Fix, permeabilize, and stain the cells with an antibody against phosphorylated SLP-76 (Ser376). Analyze by flow cytometry.[1]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit.[19]

Mandatory Visualizations

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR LAT LAT TCR->LAT Activation SLP76 SLP-76 LAT->SLP76 Activation HPK1 HPK1 LAT->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 HPK1->SLP76 Degradation Proteasomal Degradation pSLP76->Degradation Ubiquitination

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental_Workflow start Start crispr Generate HPK1 KO Cell Line (CRISPR/Cas9) start->crispr validation Validate KO (Sequencing & Western Blot) crispr->validation protac_treatment Treat WT & KO Cells with this compound validation->protac_treatment protein_analysis Analyze HPK1 Levels (Western Blot) protac_treatment->protein_analysis functional_assays Perform Functional Assays (pSLP-76, IL-2) protac_treatment->functional_assays data_analysis Compare Results (WT vs. KO) protein_analysis->data_analysis functional_assays->data_analysis conclusion Conclude on Specificity data_analysis->conclusion

Caption: Workflow for validating PROTAC specificity using a CRISPR KO control.

PROTAC_Mechanism cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC This compound HPK1 HPK1 PROTAC->HPK1 E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (HPK1-PROTAC-E3) Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation HPK1 Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of HPK1 via the ubiquitin-proteasome system.

References

Troubleshooting & Optimization

Overcoming the hook effect with PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PROTAC HPK1 Degrader-2. This guide includes troubleshooting advice for common experimental hurdles, particularly the hook effect, detailed experimental protocols, and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening immune responses. This compound is a heterobifunctional molecule; one end binds to HPK1, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. By degrading HPK1, this PROTAC aims to enhance T-cell activation and anti-tumor immunity. In human peripheral blood mononuclear cells (PBMCs), this compound has a reported DC50 of 23 nM.[1][2]

Q2: What is the "hook effect" and why is it a concern in experiments with this compound?

The "hook effect" is a phenomenon observed in PROTAC experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[3][4] This results in a bell-shaped dose-response curve. The effect occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either HPK1 or the E3 ligase, rather than the productive ternary complex (HPK1-PROTAC-E3 ligase) required for degradation.[3][4] This can lead to misinterpretation of the degrader's potency and efficacy.

Q3: At what concentration range should I expect to see the hook effect with this compound?

The exact concentration at which the hook effect occurs can vary depending on the cell line, experimental conditions, and the intracellular concentrations of HPK1 and the recruited E3 ligase. Generally, for many PROTACs, the hook effect becomes apparent at concentrations in the micromolar (µM) range (e.g., >1 µM).[5] It is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar concentrations, to identify the optimal degradation window and the onset of the hook effect.

Q4: How can I mitigate or overcome the hook effect in my experiments?

To mitigate the hook effect, consider the following strategies:

  • Comprehensive Dose-Response Studies: Perform a wide, granular dose-response experiment (e.g., 1 pM to 10 µM) to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax).[3][5]

  • Optimize Incubation Time: Conduct a time-course experiment at a fixed, optimal concentration of the PROTAC to determine the ideal duration of treatment for maximal degradation.[5]

  • Enhance Ternary Complex Cooperativity: While challenging from an experimental standpoint, the design of the PROTAC's linker can be optimized to promote positive cooperativity in the formation of the ternary complex, which can reduce the hook effect.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No HPK1 degradation observed at any concentration. 1. Hook Effect: Your concentration range may be too high and falls entirely within the hook effect region. 2. Inactive Compound: The PROTAC may have degraded due to improper storage or handling. 3. Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase recruited by the PROTAC.1. Test a wider concentration range , including much lower concentrations (e.g., starting from 1 pM).[5] 2. Verify compound integrity. Store the compound as recommended and prepare fresh stock solutions. 3. Confirm E3 ligase expression in your cell line via Western Blot or qPCR.
Bell-shaped dose-response curve observed. Classic Hook Effect: Formation of non-productive binary complexes at high concentrations.1. Confirm the hook effect by repeating the experiment with a wider and more granular concentration range. 2. Determine the optimal concentration (Dmax) and use concentrations at or below this for future experiments. 3. Assess ternary complex formation using techniques like co-immunoprecipitation to correlate the loss of degradation with a decrease in the ternary complex.[5]
High variability between replicate experiments. 1. Inconsistent Cell Health: Variations in cell passage number, confluency, or health can affect protein expression and the ubiquitin-proteasome system. 2. Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment.1. Standardize cell culture conditions. Use cells within a defined passage number range and maintain consistent seeding densities.[3] 2. Assess the stability of the PROTAC in your experimental media over the relevant time course.
Incomplete HPK1 degradation (low Dmax). High Protein Synthesis Rate: The rate of new HPK1 synthesis may be counteracting the degradation.Perform a time-course experiment. Shorter treatment times might reveal more significant degradation before new protein synthesis compensates.[6]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Jurkat T-cells

This table illustrates a typical dose-response experiment to determine the DC50 and observe the hook effect. Jurkat T-cells were treated with varying concentrations of this compound for 24 hours, and HPK1 levels were quantified by Western Blot.

Concentration (nM)% HPK1 Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.195%
175%
1040%
23 50% (DC50)
5020%
10015% (Dmax)
50030%
100055%
500080%
1000090%

Experimental Protocols

Western Blotting for HPK1 Degradation

This protocol details the steps to quantify the degradation of HPK1 in a human T-lymphocyte cell line (e.g., Jurkat cells) following treatment with this compound.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-HPK1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in complete RPMI-1640 medium.

    • Seed cells at a density of 1-2 x 10⁶ cells/mL.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Pellet cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour.

    • Incubate the membrane with primary antibodies against HPK1 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize HPK1 band intensity to the loading control.

    • Calculate the percentage of HPK1 remaining relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is for the immunoprecipitation of HPK1 to detect the presence of the recruited E3 ligase, confirming the formation of the ternary complex.

Materials:

  • Cells treated with this compound (at optimal and hook effect concentrations) and a proteasome inhibitor (e.g., MG132) to stabilize the complex.

  • Co-IP Lysis Buffer (non-denaturing)

  • Protein A/G magnetic beads

  • Anti-HPK1 antibody for immunoprecipitation

  • Antibody against the specific E3 ligase (e.g., anti-VHL or anti-CRBN) for detection

  • Elution buffer

Procedure:

  • Cell Lysis:

    • Lyse treated cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-HPK1 antibody.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting.

    • Probe one blot with an anti-HPK1 antibody to confirm successful immunoprecipitation.

    • Probe a second blot with an antibody against the recruited E3 ligase to detect its presence in the complex.

Visualizations

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC HPK1 Degrader-2 HPK1 HPK1 (Target Protein) PROTAC->HPK1 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex HPK1-PROTAC-E3 Ligase (Productive Ternary Complex) HPK1->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of HPK1 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HPK1 Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

Hook_Effect cluster_0 Low to Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) Ternary_Complex Productive Ternary Complex (HPK1-PROTAC-E3) Degradation HPK1 Degradation Ternary_Complex->Degradation Leads to Binary_HPK1 Binary Complex (HPK1-PROTAC) No_Degradation Reduced/No Degradation Binary_HPK1->No_Degradation Inhibits Ternary Complex Formation Binary_E3 Binary Complex (PROTAC-E3) Binary_E3->No_Degradation Inhibits Ternary Complex Formation

Caption: The hook effect: ternary vs. binary complex formation.

HPK1_Signaling_Pathway cluster_0 T-Cell Receptor Signaling cluster_1 Intervention with this compound TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates HPK1_Degraded HPK1 Degraded pSLP76 p-SLP-76 SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Leads to T_Cell_Inhibition T-Cell Activation Inhibited Degradation->T_Cell_Inhibition PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Targets & Degrades T_Cell_Activation T-Cell Activation Enhanced HPK1_Degraded->T_Cell_Activation Prevents Inhibition

Caption: HPK1 signaling pathway and PROTAC intervention.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Check_Degradation Is HPK1 degradation observed? Start->Check_Degradation Check_Hook Is there a bell-shaped curve? Check_Degradation->Check_Hook Yes Widen_Range Troubleshoot: Widen concentration range (include lower conc.) Check_Degradation->Widen_Range No Optimize_Conc Optimize Concentration: Use concentrations at or below Dmax Check_Hook->Optimize_Conc Yes End Proceed with Optimized Experiment Check_Hook->End No (Sigmoidal) Optimize_Conc->End Check_Controls Check Controls: - Compound integrity - E3 ligase expression - Cell health Widen_Range->Check_Controls Check_Controls->End

Caption: Troubleshooting workflow for HPK1 degradation experiments.

References

Technical Support Center: Optimizing PROTAC HPK1 Degrader-2 for T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PROTAC HPK1 Degrader-2 to achieve maximal T-cell activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1). It functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. Since HPK1 is a negative regulator of T-cell receptor (TCR) signaling, its degradation enhances T-cell activation, proliferation, and cytokine production.[1][2][3][4][5]

Q2: What is the reported potency of this compound?

This compound has a reported half-maximal degradation concentration (DC50) of 23 nM in human peripheral blood mononuclear cells (PBMCs).[6][7] Other PROTAC HPK1 degraders have shown DC50 values ranging from 1-20 nM.[8]

Q3: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed in PROTAC experiments where an excess concentration of the PROTAC leads to a decrease in target protein degradation.[9][10] This occurs because the high concentration of the degrader favors the formation of binary complexes (PROTAC-HPK1 or PROTAC-E3 ligase) over the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that promotes maximal degradation.[9][10]

Q4: How long should I incubate cells with this compound?

The optimal incubation time can vary depending on the cell type and experimental conditions. For some PROTACs, significant degradation can be observed within a few hours (e.g., over 90% degradation by 12 hours), with effects lasting up to 72 hours.[11] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48, and 72 hours) to determine the optimal endpoint for HPK1 degradation and subsequent T-cell activation assays.

Q5: What are the key readouts for T-cell activation after treatment with this compound?

Key readouts for T-cell activation include the secretion of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[11][12] Additionally, one can measure the phosphorylation of downstream signaling molecules like SLP-76 and ERK, which are indicative of TCR pathway activation.[5][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low HPK1 degradation Suboptimal PROTAC Concentration: You may be observing the "hook effect" or using a concentration that is too low.[9][10]Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.
Poor Cell Permeability: The large size of PROTAC molecules can sometimes hinder their entry into cells.[9]Ensure proper solubilization of the compound. If issues persist, consider using cell lines with higher permeability or consult literature for formulation strategies.
Incorrect E3 Ligase Expression: The specific E3 ligase recruited by this compound may not be sufficiently expressed in your cell type.Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your target cells using techniques like Western blot or qPCR.
Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment.Assess the stability of your PROTAC in the media. Consider reducing the incubation time if instability is confirmed.
High cell toxicity Off-Target Effects: At high concentrations, the PROTAC may induce off-target effects leading to cytotoxicity.Lower the concentration of the PROTAC. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.
Solvent Toxicity: The solvent used to dissolve the PROTAC (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final solvent concentration is low and non-toxic (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
Inconsistent T-cell activation results Variable Cell Health and Passage Number: The physiological state of the cells can significantly impact their response.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent Stimulation: The method and timing of T-cell stimulation can affect the outcome.Standardize your T-cell stimulation protocol (e.g., anti-CD3/CD28 antibody concentrations and incubation time).

Experimental Protocols

Protocol 1: Dose-Response for HPK1 Degradation

This protocol aims to determine the optimal concentration of this compound for HPK1 degradation in T-cells (e.g., Jurkat cells or primary human T-cells).

Materials:

  • T-cells (Jurkat or primary human T-cells)

  • Complete RPMI-1640 medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Lysis buffer

  • Reagents for Western blotting (antibodies against HPK1 and a loading control like GAPDH or β-actin)

Procedure:

  • Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Add 100 µL of the diluted compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse using an appropriate lysis buffer.

  • Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using primary antibodies against HPK1 and a loading control.

  • Data Analysis: Quantify the band intensities and normalize the HPK1 signal to the loading control. Plot the percentage of remaining HPK1 against the log of the PROTAC concentration to determine the DC50 value.

Protocol 2: T-Cell Activation Assay (IL-2 and IFN-γ Secretion)

This protocol measures the effect of this compound on T-cell activation by quantifying cytokine secretion.

Materials:

  • Human PBMCs or purified T-cells

  • Complete RPMI-1640 medium

  • This compound

  • DMSO (vehicle)

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • 96-well cell culture plates

  • ELISA kits for human IL-2 and IFN-γ

Procedure:

  • Cell Seeding: Seed PBMCs or T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 50 µL of complete medium.

  • Pre-treatment: Prepare dilutions of this compound at various concentrations (based on the DC50 value determined in Protocol 1) and a vehicle control. Add 50 µL of the diluted compound or vehicle to the cells and incubate for 1 hour.[11]

  • Stimulation: Add 100 µL of medium containing anti-CD3/CD28 antibodies (e.g., final concentration of 1 µg/mL each) to each well.[11]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[11]

  • Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the log of the PROTAC concentration.

Quantitative Data Summary

Compound Parameter Value Cell Line Reference
This compoundDC5023 nMHuman PBMCs[6][7]
PROTAC HPK1 Degrader-1DC501.8 nMNot Specified[13]
PROTAC HPK1 Degrader-3DC5021.26 nMNot Specified[14]
Generic PROTAC HPK1 DegradersDC501-20 nMNot Specified[8]
Compound 2 (CRBN-based HPK1 degrader)EC50 (Degradation)~120 nMJurkat cells[5][15]
Compound 10mDC505.0 ± 0.9 nMNot Specified[11]
Compound DD205-291Oral Administration0.5 mg/kg in combination with anti-PD1MC38 model[12]

Visualizations

HPK1_Signaling_Pathway cluster_inhibition Negative Regulation by HPK1 cluster_activation TCR Signaling Cascade cluster_protac PROTAC-Mediated Degradation TCR TCR Engagement SLP76_Gads SLP-76/Gads Complex TCR->SLP76_Gads Activates HPK1 HPK1 TCR->HPK1 Recruits & Activates PLCg1 PLCγ1 Activation SLP76_Gads->PLCg1 ERK ERK Activation SLP76_Gads->ERK HPK1_active Active HPK1 HPK1->HPK1_active Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) HPK1->Ternary_Complex SLP76_p p-SLP-76 (Ser376) HPK1_active->SLP76_p Phosphorylates _1433 14-3-3 SLP76_p->_1433 Recruits _1433->SLP76_Gads Inhibits Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation HPK1_Degradation HPK1 Degradation Ub_Proteasome->HPK1_Degradation Leads to T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) PLCg1->T_Cell_Activation ERK->T_Cell_Activation PROTAC PROTAC HPK1 Degrader-2 PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ub_Proteasome Induces HPK1_Degradation->SLP76_Gads Enhances Signaling HPK1_Degradation->HPK1 Removes

Caption: HPK1 signaling pathway and the mechanism of this compound.

Dose_Response_Workflow start Start seed_cells Seed T-cells in 96-well plate start->seed_cells prep_dilutions Prepare Serial Dilutions of PROTAC & Vehicle seed_cells->prep_dilutions treat_cells Treat Cells prep_dilutions->treat_cells incubate Incubate 24 hours treat_cells->incubate lyse_cells Harvest & Lyse Cells incubate->lyse_cells western_blot Western Blot for HPK1 & Loading Control lyse_cells->western_blot analyze Quantify Bands & Calculate % Degradation western_blot->analyze plot Plot Dose-Response Curve & Determine DC50 analyze->plot end End plot->end

Caption: Experimental workflow for determining the DC50 of this compound.

Troubleshooting_Logic start Experiment Start: No/Low HPK1 Degradation check_conc Is a wide dose-range (0.1 nM - 10 µM) being used? start->check_conc perform_dose_response Action: Perform wide dose-response experiment check_conc->perform_dose_response No check_permeability Is cell permeability a potential issue? check_conc->check_permeability Yes success Problem Resolved perform_dose_response->success optimize_delivery Action: Optimize compound delivery/formulation check_permeability->optimize_delivery Yes check_e3 Is E3 Ligase expressed in the cell line? check_permeability->check_e3 No optimize_delivery->success validate_e3 Action: Validate E3 ligase expression (WB/qPCR) check_e3->validate_e3 No check_stability Is the compound stable in media? check_e3->check_stability Yes validate_e3->success assess_stability Action: Assess compound stability check_stability->assess_stability No check_stability->success Yes assess_stability->success

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC HPK1 Degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving potential issues related to the cell permeability of this novel PROTAC. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound shows potent biochemical activity but weak cellular degradation of HPK1. What could be the primary reason?

A: A significant drop in potency from a biochemical assay to a cellular assay is often indicative of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular target.[2][3] It is crucial to experimentally assess the cell permeability of your PROTAC to confirm this as the root cause before investigating other potential issues like target engagement in the cellular environment or ternary complex formation.[4]

Q2: What are the key physicochemical properties of this compound that might contribute to its poor permeability?

A: PROTACs often fall outside the typical "Rule of 5" guidelines for orally bioavailable drugs.[5] Key properties of this compound that may hinder its permeability include a high molecular weight (MW > 800 Da), a large polar surface area (PSA), and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs).[6][7] These characteristics can make it difficult for the molecule to passively diffuse across the lipid bilayer of the cell membrane.

Q3: How can I experimentally measure the cell permeability of this compound?

A: There are several established in vitro assays to quantify cell permeability. The two most common methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening.[2][8]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[5][8]

For a detailed methodology, please refer to the Experimental Protocols section below.

Q4: My permeability assay results confirm that this compound has low permeability. What are some strategies to improve it?

A: Improving the cell permeability of a PROTAC often involves chemical modifications to its structure. Here are some common strategies:

  • Linker Optimization: The linker is a flexible component for modification.[9] Strategies include:

    • Replacing polar or flexible linkers (e.g., PEG) with more rigid or lipophilic ones (e.g., alkyl chains or phenyl rings).[5][9]

    • Incorporating cyclic elements like piperazine (B1678402) or piperidine (B6355638) to reduce flexibility and potentially shield polar groups.[5][10]

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" conformation that masks polar surfaces, reducing the energy penalty for crossing the cell membrane.[9]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[11]

  • Prodrug Approach: A less permeable PROTAC can be masked with lipophilic groups that are cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[5]

Below is a table summarizing hypothetical data for this compound and two improved analogs, illustrating the impact of these modifications.

Data Presentation

Table 1: Physicochemical and Permeability Data for HPK1 Degraders

CompoundModificationMW (Da)cLogPTPSA (Ų)HBDHBAPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)
HPK1 Degrader-2 Parent Molecule9503.81805120.3 (Low)0.2 (Low)
Analog-A Replaced PEG linker with alkyl chain9204.51504101.5 (Moderate)1.2 (Moderate)
Analog-B Introduced piperazine in linker9354.21654111.1 (Moderate)0.9 (Low-Moderate)

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[2] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound and control compounds (high and low permeability)

  • LC-MS/MS for quantification

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the PROTAC and control compounds in PBS to a final concentration of 10 µM.

  • Add Donor Solutions: Add 200 µL of the compound solutions to the donor plate wells.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate to create the PAMPA sandwich.

  • Incubate: Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Papp: Calculate the apparent permeability coefficient using the following formula: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal barrier. It can assess both passive diffusion and active transport.[8]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound and control compounds

  • LC-MS/MS for quantification

  • TEER meter to measure monolayer integrity

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Prepare Dosing Solutions: Dissolve the PROTAC and control compounds in transport buffer to the desired final concentration (e.g., 10 µM).

  • Apical-to-Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both chambers at the end of the incubation.

  • Basolateral-to-Apical (B-A) Permeability:

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber to assess for active efflux.

  • Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient for both A-B and B-A directions. The formula is: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: The efflux ratio (B-A Papp / A-B Papp) can indicate if the compound is a substrate of efflux transporters. An efflux ratio >2 is generally considered significant.

Visualizations

Signaling Pathway and Mechanism of Action

PROTAC_HPK1_MoA cluster_cell Cell Interior cluster_membrane Cell Membrane cluster_downstream HPK1 Signaling PROTAC PROTAC HPK1 Degrader-2 Ternary_Complex HPK1-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds HPK1 HPK1 (Target Protein) HPK1->Ternary_Complex Binds SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inactivates E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Binds Poly_Ub_HPK1 Poly-ubiquitinated HPK1 Ternary_Complex->Poly_Ub_HPK1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_HPK1->Proteasome Recognition Degraded_HPK1 Degraded HPK1 Fragments Proteasome->Degraded_HPK1 Degradation Immune_Suppression Immune Suppression Degraded_HPK1->Immune_Suppression Blocks Permeability Poor Cell Permeability Permeability->PROTAC Limited Entry PROTAC_ext PROTAC HPK1 Degrader-2 (Extracellular) PROTAC_ext->Permeability TCR TCR Signaling TCR->HPK1 Activates SLP76->Immune_Suppression Leads to

Caption: Mechanism of action for this compound and its role in HPK1 signaling.

Experimental Workflow for Permeability Assessment

Permeability_Workflow start Start: Poor Cellular Activity of this compound hypothesis Hypothesis: Poor Cell Permeability start->hypothesis pampa Perform PAMPA Assay (Passive Diffusion) hypothesis->pampa Initial Screen caco2 Perform Caco-2 Assay (Passive + Active Transport) hypothesis->caco2 Detailed Analysis analyze_pampa Analyze P_app Is it low? pampa->analyze_pampa analyze_caco2 Analyze P_app (A-B) and Efflux Ratio caco2->analyze_caco2 conclusion_low Conclusion: Permeability is a key issue analyze_pampa->conclusion_low Yes conclusion_high Conclusion: Permeability is NOT the primary issue. Investigate other factors (e.g., target engagement, efflux). analyze_pampa->conclusion_high No analyze_caco2->conclusion_low Low P_app (A-B) analyze_caco2->conclusion_high High Efflux Ratio or Good P_app (A-B) optimization Proceed to Chemical Optimization conclusion_low->optimization

Caption: Workflow for assessing the cell permeability of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Issue: PROTAC shows poor cellular degradation q1 Is the compound permeable? start->q1 a1_no No (Low PAMPA/Caco-2 P_app) q1->a1_no No a1_yes Yes (Good PAMPA/Caco-2 P_app) q1->a1_yes Yes action1 Action: Modify PROTAC structure - Change linker - Add intramolecular H-bonds - Prodrug strategy a1_no->action1 q2 Does the PROTAC engage HPK1 and E3 ligase in the cell? a1_yes->q2 a2_no No (Negative CETSA/NanoBRET) q2->a2_no No a2_yes Yes (Positive CETSA/NanoBRET) q2->a2_yes Yes action2 Action: Verify warhead and E3 ligase ligand binding. Consider efflux (high Caco-2 ER). a2_no->action2 q3 Does it form a stable ternary complex? a2_yes->q3 a3_no No (Negative Co-IP) q3->a3_no No a3_yes Yes (Positive Co-IP) q3->a3_yes Yes action3 Action: Re-evaluate linker length and attachment points to improve ternary complex stability. a3_no->action3 end Issue likely related to ubiquitination or proteasome activity. a3_yes->end

Caption: A decision tree for troubleshooting poor cellular activity of a PROTAC.

References

Addressing off-target effects of PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PROTAC HPK1 Degrader-2. The following sections offer frequently asked questions and troubleshooting guides to address specific issues, particularly concerning potential off-target effects, that users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also referred to as compound 3) is a proteolysis-targeting chimera designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[4][5] this compound is a heterobifunctional molecule with a ligand that binds to HPK1 and another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This forms a ternary complex between HPK1, the degrader, and the E3 ligase, leading to the ubiquitination of HPK1 and its subsequent degradation by the proteasome.[6] By eliminating the HPK1 protein, the degrader removes the negative feedback on T-cell activation, leading to enhanced immune responses.[7]

Q2: What is the reported potency of this compound?

This compound has a reported half-maximal degradation concentration (DC50) of 23 nM in human peripheral blood mononuclear cells (PBMCs).[1][2][3][4]

Q3: What are the expected downstream functional consequences of successful HPK1 degradation?

Degradation of HPK1 is expected to lead to several downstream effects consistent with enhanced T-cell activation. These include a dose-dependent inhibition of SLP-76 phosphorylation at Serine 376 and an increase in the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon TCR stimulation.[7][8]

Q4: Besides HPK1, what other proteins might be affected by this compound?

While specific off-target data for this compound is not extensively published, general off-target effects for this class of molecules can be categorized in two ways:

  • Kinase Off-Targets: The HPK1-binding moiety of the degrader could potentially bind to other kinases with similar ATP-binding pockets, especially within the MAP4K family. Some HPK1 degraders have been designed to be highly selective over other MAP4K family members like GLK.[9]

  • Neosubstrate Degradation: Since this compound likely utilizes a CRBN E3 ligase ligand derived from immunomodulatory drugs (IMiDs), it may induce the degradation of "neosubstrates." These are proteins that are not natural targets of CRBN but are recognized for degradation in the presence of the IMiD-based ligand.[10] Commonly reported neosubstrates for CRBN-based degraders include the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[10]

Troubleshooting Guide: Addressing Off-Target Effects

This guide is designed to help researchers identify and mitigate potential off-target effects when using this compound.

Problem 1: Unexpected cellular phenotype inconsistent with HPK1 degradation.

If you observe a cellular phenotype that cannot be explained by the known functions of HPK1, it may be due to an off-target effect.

Potential Cause Troubleshooting Steps
Off-target kinase inhibition/degradation 1. Perform a kinome scan: Use a commercially available service to screen this compound against a panel of kinases to identify potential off-target interactions. 2. Test against related kinases: Specifically check for degradation of other MAP4K family members (e.g., GLK, KHS, MINK, TNIK) via Western Blot. 3. Use a structurally different HPK1 degrader: Compare the observed phenotype with that induced by an HPK1 degrader with a different chemical scaffold. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
Degradation of CRBN neosubstrates 1. Check for neosubstrate degradation: Perform a Western Blot to assess the levels of known CRBN neosubstrates, such as IKZF1 and IKZF3, after treatment with this compound. 2. Perform proteomic analysis: A global proteomics experiment (e.g., LC-MS/MS) is the most comprehensive way to identify all proteins that are downregulated upon treatment with the degrader.[11] This can confirm HPK1 degradation and reveal any unintended off-targets.
Compound Instability 1. Verify compound integrity: Use techniques like HPLC-MS to confirm the purity and stability of your this compound stock. 2. Prepare fresh solutions: Always prepare fresh dilutions of the compound from a frozen stock for each experiment to avoid degradation in aqueous solutions.

Problem 2: Discrepancy between HPK1 degradation and functional outcome (e.g., cytokine release).

You might observe efficient HPK1 degradation but not the expected level of T-cell activation.

Potential Cause Troubleshooting Steps
Off-target immunosuppressive effects 1. Investigate neosubstrate function: If neosubstrate degradation is confirmed, research the function of these proteins in your specific cell type. The degradation of certain proteins could potentially counteract the pro-inflammatory effects of HPK1 loss. 2. Dose-response analysis: Perform a careful dose-response experiment. Off-target effects may have different dose-dependencies than the on-target effect. It might be possible to find a concentration window where HPK1 is degraded with minimal off-target activity.
"Hook Effect" 1. Titrate the degrader concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (Degrader-HPK1 or Degrader-CRBN) is favored over the productive ternary complex, leading to reduced degradation and a weaker biological response. Ensure you test a wide range of concentrations.
Cellular Context 1. Confirm CRBN expression: Ensure that your cell model expresses sufficient levels of CRBN, as its presence is essential for the activity of the degrader.[12] 2. Check for efflux pumps: The degrader could be a substrate for multidrug resistance transporters, reducing its intracellular concentration.

Quantitative Data Summary

The following table summarizes the potency of various reported PROTAC HPK1 degraders.

Degrader Name DC50 Cell Line/System E3 Ligase Reference
This compound 23 nMHuman PBMCCRBN (putative)[1][2][3][4]
PROTAC HPK1 Degrader-11.8 nMNot specifiedCRBN (putative)[13]
PROTAC HPK1 Degrader-4 (E3)3.16 nMNot specifiedCRBN[9][13]
PROTAC HPK1 Degrader-5 (10m)5.0 nMJurkatCRBN[11][13]
DD205-2915.3 nMNot specifiedCRBN (putative)[13]
General PROTAC HPK1 Degraders1-20 nMNot specifiedNot specified[8][14]

Experimental Protocols

Protocol 1: Western Blotting for HPK1 Degradation and Off-Target Analysis

This protocol is for assessing the degradation of HPK1 and potential off-targets like IKZF1.

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells or PBMCs) at an appropriate density. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for HPK1, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-Actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the protein of interest to the loading control to determine the percentage of degradation relative to the vehicle control.

Protocol 2: Global Proteomics Analysis by LC-MS/MS

This protocol provides a global view of protein changes induced by the degrader.

  • Sample Preparation: Treat cells (e.g., Jurkat) with this compound (at a concentration of ~10-100 fold its DC50) or DMSO for 24 hours. Harvest and lyse the cells.

  • Protein Digestion: Quantify the protein and digest it into peptides using trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and quantify the changes in their abundance following degrader treatment. Generate a volcano plot to visualize proteins that are significantly downregulated.

Protocol 3: IL-2 Release Assay

This protocol assesses the functional consequence of HPK1 degradation on T-cell activation.

  • Cell Treatment: Pre-treat Jurkat T-cells or human PBMCs with a dose range of this compound or DMSO for 24 hours.

  • T-cell Stimulation: Plate the treated cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., OKT3) and add soluble anti-CD28 antibody to stimulate the T-cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the degrader concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC This compound Ternary Ternary Complex (HPK1-PROTAC-CRBN) PROTAC->Ternary HPK1 HPK1 (Target Protein) HPK1->Ternary Binds CRBN CRBN (E3 Ligase) CRBN->Ternary Recruits PolyUb Poly-ubiquitinated HPK1 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for this compound.

HPK1_Signaling_Pathway cluster_1 HPK1 Negative Feedback Loop in T-Cell Signaling TCR TCR Engagement HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream Promotes Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->Downstream Inhibits Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Induces Degradation

Caption: HPK1 signaling pathway in T-cell activation.

Troubleshooting_Workflow cluster_2 Troubleshooting Off-Target Effects Start Start: Unexpected Phenotype Observed CheckOnTarget Confirm HPK1 Degradation (Western Blot) Start->CheckOnTarget DegradationConfirmed HPK1 Degradation Confirmed? CheckOnTarget->DegradationConfirmed InvestigateOffTarget Investigate Off-Target Effects DegradationConfirmed->InvestigateOffTarget Yes TroubleshootAssay Troubleshoot Assay (See Problem 2) DegradationConfirmed->TroubleshootAssay No Proteomics Global Proteomics (LC-MS/MS) InvestigateOffTarget->Proteomics KinomeScan Kinome Scan InvestigateOffTarget->KinomeScan NeosubstrateWB Neosubstrate WB (IKZF1/3) InvestigateOffTarget->NeosubstrateWB AnalyzeData Analyze Data & Correlate with Phenotype Proteomics->AnalyzeData KinomeScan->AnalyzeData NeosubstrateWB->AnalyzeData

Caption: Workflow for investigating off-target effects.

References

Improving solubility and stability of PROTAC HPK1 Degrader-2 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro solubility and stability of PROTAC HPK1 Degrader-2.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer Poor aqueous solubility of the PROTAC. PROTACs are often large, complex molecules with low water solubility.[1][2][3][4]1. Optimize Solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions to keep the final DMSO concentration below 0.5%, ideally below 0.1%, to minimize effects on cell viability.[5] 2. Use Co-solvents: Employing co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[5] 3. Sonication and Gentle Heating: After preparing the stock solution in DMSO, warm the vial to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes to aid dissolution.[5]
Inconsistent Results Between Experiments Degradation of the PROTAC in stock solutions or experimental media.1. Proper Storage: Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[6][7] Protect from light. 2. Fresh Dilutions: Prepare aqueous dilutions from a DMSO stock solution immediately before use and do not store them for extended periods.[6] 3. Avoid Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Low Degradation Efficacy Suboptimal compound solubility leading to lower effective concentration.1. Confirm Solubility: Visually inspect for any precipitate after each dilution step. 2. Formulation Strategies: For persistent solubility issues, consider preparing amorphous solid dispersions (ASDs) by dispersing the PROTAC in a polymer matrix like HPMCAS.[1][8]
Cell Toxicity Observed High concentrations of the PROTAC or the solvent (e.g., DMSO) may be toxic to cells.1. Cell Viability Assay: Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.[6] 2. Minimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%).[6]

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule that consists of two ligands connected by a linker.[9][10] One ligand binds to the target protein of interest (e.g., HPK1), and the other binds to an E3 ubiquitin ligase.[9][10] This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein, which is then marked for degradation by the proteasome.[9][11][]

Q2: What is HPK1 and what is its role in the signaling pathway?

A2: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[13][14][15] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76, leading to its degradation and the attenuation of downstream signaling, which suppresses the immune response.[13][16]

Q3: Why is the solubility of PROTACs often a challenge?

A3: PROTACs are typically large molecules with high molecular weight, which often leads to poor aqueous solubility.[2][4] Their complex structure makes them difficult to crystallize, and their inherent insolubility can hinder their development and experimental application.[1][8]

Q4: How can I confirm that the observed protein degradation is proteasome-dependent?

A4: To confirm that the degradation of HPK1 is mediated by the proteasome, you can co-treat your cells with the HPK1 PROTAC degrader and a proteasome inhibitor, such as MG132.[5][17] If the degradation of HPK1 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation mechanism.[5]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the solvent. The excess solid should be visible.

  • Tightly cap the tube and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Allow the sample to equilibrate for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the tube at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC standard curve.

  • Inject the diluted supernatant onto the HPLC system to determine the concentration.

  • The solubility is reported in µg/mL or mM.[18]

Protocol for Assessing In Vitro Stability

Objective: To evaluate the stability of this compound in a solution over time.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Incubator

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Divide the solution into several aliquots in separate vials.

  • Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and analyze the concentration of the PROTAC using a validated HPLC method.

  • The stability is determined by comparing the concentration at each time point to the initial concentration at time 0.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex HPK1 HPK1 (Target Protein) HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation signal Degradation HPK1 Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC degrader.

HPK1_Signaling_Pathway cluster_1 HPK1 Negative Regulation of TCR Signaling TCR TCR Engagement HPK1 HPK1 Activation TCR->HPK1 SLP76 SLP-76 HPK1->SLP76 Phosphorylates Phospho_SLP76 p-SLP-76 SLP76->Phospho_SLP76 Degradation SLP-76 Degradation Phospho_SLP76->Degradation Downstream Downstream Signaling (e.g., ERK activation) Degradation->Downstream Inhibits Immune_Response T-Cell Activation Downstream->Immune_Response Attenuates

Caption: Simplified HPK1 signaling pathway in T-cells.

Solubility_Workflow cluster_2 Thermodynamic Solubility Assessment Workflow Start Start Add_Excess Add excess PROTAC to solvent Start->Add_Excess Equilibrate Equilibrate (24-48h) on shaker Add_Excess->Equilibrate Centrifuge Centrifuge to pellet solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Dilute Dilute for analysis Collect_Supernatant->Dilute HPLC HPLC Analysis Dilute->HPLC End End HPLC->End

Caption: Experimental workflow for solubility determination.

References

PROTAC HPK1 Degrader-2 degradation kinetics and time-course optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC HPK1 Degrader-2. The information is designed to assist with experimental design, execution, and data interpretation related to degradation kinetics and time-course optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule that induces the degradation of Hematopoietic Progenitor Kinase 1 (HPK1). It functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to polyubiquitinate HPK1, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple HPK1 proteins.

Q2: What is the known potency of this compound?

A2: this compound has a reported DC50 of 23 nM in human peripheral blood mononuclear cells (PBMCs)[1][2][3]. The DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.

Q3: What are typical Dmax values for HPK1 PROTACs?

A3: While specific Dmax values for this compound are not publicly available, similar potent HPK1 PROTACs have been reported to achieve a Dmax of ≥99%[1][4]. The Dmax represents the maximum percentage of protein degradation achievable with a given degrader.

Q4: How long does it typically take to observe HPK1 degradation?

A4: Significant degradation of HPK1 by a potent PROTAC can be observed within a few hours of treatment. For example, a similar HPK1 PROTAC showed significant protein level decrease within 3 hours, with over 90% degradation by 12 hours, which was sustained for up to 72 hours[5]. A time-course experiment is recommended to determine the optimal degradation window for your specific experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low degradation of HPK1 observed. 1. Suboptimal PROTAC concentration: The concentration of this compound may be too low for effective ternary complex formation, or too high, leading to the "hook effect" where binary complexes are favored.Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation.
2. Insufficient incubation time: The duration of treatment may not be long enough to achieve maximal degradation.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time point for HPK1 degradation.
3. Low E3 ligase expression: The specific E3 ligase recruited by this compound may have low expression in the cell line being used.Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western Blot or qPCR. Consider using a different cell line with higher expression if necessary.
4. Poor cell permeability: The PROTAC molecule may not be efficiently crossing the cell membrane to reach its intracellular target.While less common for optimized PROTACs, if suspected, consider using cell lines with higher permeability or consult literature for formulation strategies to improve cellular uptake.
Inconsistent degradation results between experiments. 1. Variable cell health and confluency: Differences in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system and protein expression levels.Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
2. Inaccurate PROTAC dilution and pipetting: Errors in preparing and dispensing the PROTAC can lead to variability in the final concentration.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution of the PROTAC if degradation efficiency decreases over time.
Degradation is observed, but the expected downstream signaling effect is absent. 1. Timing of analysis: The downstream signaling event may occur on a different timescale than maximal protein degradation.Perform a time-course experiment and analyze both HPK1 degradation and the downstream signaling marker (e.g., pSLP76) at multiple time points.
2. Compensatory signaling pathways: The cell may activate other pathways to compensate for the loss of HPK1 function.Investigate other nodes in the relevant signaling pathway to understand the cellular response to HPK1 degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for HPK1 PROTACs. Note that while the DC50 value for this compound is provided, the Dmax and time-course data are from a representative potent HPK1 PROTAC and should be used as a guideline for experimental design.

Table 1: Potency of Various HPK1 PROTAC Degraders

DegraderDC50DmaxCell Line/System
This compound 23 nM [1][2][3]Not ReportedHuman PBMC
PROTAC HPK1 Degrader-11.8 nM[6]Not ReportedNot Specified
PROTAC HPK1 Degrader-43.16 nM[1][7]Not ReportedNot Specified
PROTAC HPK1 Degrader-55.0 nM[1][4]≥99%[1][4]Not Specified

Table 2: Illustrative Time-Course of HPK1 Degradation by a Potent HPK1 PROTAC (Compound 10m) [5]

Time (hours)HPK1 Protein Level (% of Control)
0100%
3Significantly decreased
12<10%
24<10%
48<10%
72<10%
96Rebounding, but below baseline
Data is illustrative and based on a 30 nM treatment of Jurkat cells with compound 10m.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax

  • Cell Seeding: Seed the appropriate number of cells (e.g., Jurkat or human PBMCs) in a multi-well plate (e.g., 12-well or 24-well) to achieve 70-80% confluency on the day of treatment.

  • PROTAC Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

  • Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time, typically 24 hours, at 37°C and 5% CO2.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for HPK1.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for HPK1 and the loading control using image analysis software.

    • Normalize the HPK1 signal to the loading control for each sample.

    • Calculate the percentage of HPK1 remaining relative to the vehicle control.

    • Plot the percentage of remaining HPK1 against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Time-Course Experiment to Optimize Degradation Kinetics

  • Cell Seeding: Seed cells in multiple wells or plates to allow for harvesting at different time points.

  • PROTAC Preparation: Prepare a solution of this compound in cell culture medium at a fixed concentration (e.g., 3-5 times the DC50). Include a vehicle control.

  • Cell Treatment and Harvesting: Treat the cells with the PROTAC solution. At each desired time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest a set of treated and vehicle control cells.

  • Sample Processing and Analysis: Process the harvested cells as described in Protocol 1 (steps 5-7) for Western Blot analysis.

  • Data Analysis:

    • Quantify and normalize the HPK1 protein levels at each time point as described in Protocol 1 (step 8).

    • Plot the percentage of remaining HPK1 against time to visualize the degradation kinetics and determine the optimal treatment duration for maximal degradation.

Visualizations

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action TCR TCR Lck Lck TCR->Lck Signal ZAP70 ZAP-70 Lck->ZAP70 Activates SLP76 SLP-76 ZAP70->SLP76 Activates HPK1_inactive HPK1 (Inactive) SLP76->HPK1_inactive Recruits pSLP76 p-SLP-76 AP1 AP-1 Activation SLP76->AP1 Promotes HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylates (Inhibitory) HPK1_active->pSLP76 Phosphorylates Ternary Ternary Complex (HPK1-PROTAC-E3) Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->AP1 Inhibits Downstream Downstream T-Cell Activation AP1->Downstream PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1_active E3 E3 Ligase PROTAC->E3 Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasomal Degradation of HPK1 Ub->Proteasome Leads to Proteasome->HPK1_active Degrades

Caption: HPK1 signaling pathway and PROTAC-mediated degradation.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis and Optimization dose_response Dose-Response Experiment (0.1 nM - 10 µM) cell_culture Cell Culture and Treatment dose_response->cell_culture time_course Time-Course Experiment (0 - 48 hours) time_course->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot for HPK1 and Loading Control lysis->western_blot quantification Densitometry and Normalization western_blot->quantification dc50_dmax Calculate DC50 and Dmax quantification->dc50_dmax From Dose-Response kinetics Determine Optimal Degradation Time quantification->kinetics From Time-Course troubleshoot Troubleshooting dc50_dmax->troubleshoot kinetics->troubleshoot no_degradation No/Low Degradation? troubleshoot->no_degradation If optimize Optimize Conditions (Concentration, Time) no_degradation->optimize Then optimize->dose_response Re-evaluate

Caption: Workflow for determining degradation kinetics of a PROTAC.

References

Minimizing cytotoxicity of PROTAC HPK1 Degrader-2 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of PROTAC HPK1 Degrader-2 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera designed to selectively target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation.[1] It is a heterobifunctional molecule that consists of a ligand that binds to HPK1 and another ligand that recruits an E3 ubiquitin ligase. By bringing HPK1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[2] This targeted degradation of HPK1, a negative regulator of T-cell and B-cell activation, is being explored as a strategy for enhancing anti-tumor immunity.[3][4]

Q2: Why am I observing significant cytotoxicity in my primary cells treated with this compound?

A2: High cytotoxicity in primary cells can stem from several factors:

  • On-Target Toxicity: The intended degradation of HPK1 can modulate downstream signaling pathways that may lead to cell death in certain primary cell types or under specific conditions.[5]

  • Off-Target Toxicity: The PROTAC molecule may be degrading proteins other than HPK1.[5][6] This can occur if the ligands have affinities for other proteins or if the ternary complex forms with unintended targets.[7][8]

  • Ligand-Specific Effects: The individual ligands (the HPK1 binder or the E3 ligase binder) may have their own cytotoxic effects independent of protein degradation.[5]

  • Cell Line Sensitivity: Primary cells can be particularly sensitive to chemical treatments due to their more physiological nature compared to immortalized cell lines.[5]

  • Experimental Conditions: Factors such as high concentrations of the PROTAC or its solvent (e.g., DMSO), extended incubation times, or suboptimal cell health can contribute to cytotoxicity.[5][9]

Q3: How can I distinguish between on-target and off-target cytotoxicity?

A3: A series of control experiments can help elucidate the source of cytotoxicity:

  • Inactive Epimer Control: Use a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests the cytotoxicity is dependent on E3 ligase engagement.[5]

  • Ligand-Only Controls: Test the HPK1-binding and E3 ligase-binding small molecules separately to see if either component has inherent cytotoxic activity.[5]

  • Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity would point towards a PROTAC-mediated effect.[5]

  • HPK1 Knockout/Knockdown Cells: If feasible in your primary cell system, using cells where HPK1 is knocked out or knocked down can provide strong evidence. If the PROTAC is not cytotoxic in these cells, it strongly suggests the toxicity is on-target.[5]

Q4: What are the initial steps to reduce the observed cytotoxicity?

A4: To minimize cytotoxicity, consider the following optimization strategies:

  • Optimize Concentration: Perform a dose-response experiment to find the lowest concentration of this compound that effectively degrades HPK1 without causing excessive cell death.[10]

  • Shorten Incubation Time: Conduct a time-course experiment to identify the earliest time point at which significant HPK1 degradation occurs.[10]

  • Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and consider using an inactive epimer of the PROTAC if available.[10]

Troubleshooting Guide

Issue: High Cytotoxicity Observed in Primary Cells

This guide provides a structured approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound in primary cells.

Illustrative Data for Troubleshooting Experiments

The following table presents hypothetical data from control experiments designed to identify the source of cytotoxicity.

Compound Concentration (µM) HPK1 Degradation (%) Cell Viability (%) Interpretation
This compound19030High cytotoxicity observed at effective degradation concentration.
Vehicle Control (DMSO)0.1%098Vehicle is not the source of cytotoxicity.
Inactive Epimer Control1595Cytotoxicity is dependent on E3 ligase engagement.
HPK1 Binder Alone1092The HPK1 binding moiety is not inherently cytotoxic.
E3 Ligase Ligand Alone1060The E3 ligase ligand may have some inherent cytotoxicity.
PROTAC + Proteasome Inhibitor11075Cytotoxicity is largely dependent on proteasomal degradation.

Troubleshooting Workflow

start Start: High Cytotoxicity Observed dose_response Perform Dose-Response and Time-Course Experiments start->dose_response optimized Is Cytotoxicity Minimized at Effective Concentration/Time? dose_response->optimized yes Yes optimized->yes Yes no No optimized->no No end End: Optimized Protocol yes->end controls Perform Control Experiments (Inactive Epimer, Ligands Alone) no->controls source_identified Is Source of Off-Target Toxicity Identified? controls->source_identified yes2 Yes source_identified->yes2 Yes no2 No source_identified->no2 No redesign Consider PROTAC Redesign (Linker, Ligands) yes2->redesign proteomics Conduct Off-Target Proteomics no2->proteomics pathway_analysis Analyze Affected Pathways proteomics->pathway_analysis pathway_analysis->redesign

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[11]

Materials:

  • Primary cells

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control.[10]

  • Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.[10]

Materials:

  • Primary cells

  • White-walled 96-well plates suitable for luminescence

  • This compound

  • Caspase-Glo® 3/7 Assay reagent (or similar)

  • Luminometer

Procedure:

  • Seed primary cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).[10]

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[10]

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[10]

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3][12] Upon TCR engagement, HPK1 is activated and phosphorylates key adapter proteins like SLP-76, leading to their degradation and the attenuation of downstream signaling cascades.[3][13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 Activates ERK ERK PLCg1->ERK Activates AP1 AP-1 ERK->AP1 Activates Gene Gene Expression (e.g., IL-2) AP1->Gene Regulates HPK1->SLP76 Phosphorylates for Degradation Ub Ubiquitin Degrader This compound Degrader->HPK1 Binds Proteasome Proteasome Degrader->Proteasome Recruits E3 Ligase leading to Proteasome->HPK1 Degradation

Caption: HPK1 negatively regulates TCR signaling, and this compound induces its degradation.

References

Technical Support Center: Control Experiments for PROTAC HPK1 Degrader-2 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC HPK1 Degrader-2. The following information will assist in designing and troubleshooting control experiments to ensure the specificity of HPK1 degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not showing any degradation of HPK1. What are the potential reasons and how can I troubleshoot this?

A1: Lack of HPK1 degradation can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Confirm Target Engagement: It is crucial to first confirm that the PROTAC is binding to both HPK1 and the E3 ligase within the cell.

    • Cellular Thermal Shift Assay (CETSA): This assay can verify target engagement in intact cells by assessing the thermal stabilization of HPK1 upon PROTAC binding.[1][2][3][4][5][6]

  • Check for Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between HPK1, the PROTAC, and the E3 ligase.[7][8][9][10][11]

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP of either HPK1 or the E3 ligase and subsequent western blotting for the other components of the ternary complex.

  • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[7]

    • Consider modifying the linker or employing cellular uptake assays to measure intracellular compound concentration.

  • Rule out the "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are not productive for degradation.[7][8]

    • Perform a wide dose-response experiment to identify a potential bell-shaped curve characteristic of the hook effect.[7]

  • Verify E3 Ligase Expression: The chosen E3 ligase (e.g., CRBN or VHL) must be expressed in the cell line being used.

    • Confirm E3 ligase expression levels via Western Blot or qPCR.[8]

  • Ensure Proteasome Activity: The ubiquitin-proteasome system must be functional for degradation to occur.

    • Include a positive control for proteasome-mediated degradation. Pre-treatment with a proteasome inhibitor like MG132 should rescue HPK1 degradation.[9][12]

Below is a troubleshooting workflow to address a lack of PROTAC activity:

G start No HPK1 Degradation Observed engagement Confirm Target Engagement (CETSA) start->engagement ternary Assess Ternary Complex Formation (Co-IP) engagement->ternary Binding Confirmed permeability Evaluate Cell Permeability engagement->permeability No Binding hook Investigate Hook Effect (Dose-Response) ternary->hook Complex Formed ligase Verify E3 Ligase Expression (WB/qPCR) ternary->ligase No Complex proteasome Check Proteasome Activity (MG132 Rescue) hook->proteasome No Hook Effect success HPK1 Degradation Achieved hook->success Hook Effect Identified (Optimize Concentration) ligase->success Ligase Expressed (Redesign Linker/Warhead) proteasome->success Activity Confirmed (Check Compound Stability) G start Assess PROTAC Specificity proteomics Global Proteomics (MS) start->proteomics controls Synthesize Inactive Controls (Warhead & Ligase Mutants) start->controls kinase_scan Kinome-wide Selectivity Screen start->kinase_scan rescue Rescue with Degradation- Resistant HPK1 Mutant proteomics->rescue controls->rescue kinase_scan->rescue specific High Specificity Confirmed rescue->specific Phenotype Rescued off_target Off-Target Effects Identified rescue->off_target Phenotype Not Rescued G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC HPK1 Degrader-2 HPK1 HPK1 (Target Protein) PROTAC->HPK1 Binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Recruits Ub_HPK1 Polyubiquitinated HPK1 Ub Ubiquitin E3->Ub Ub->Ub_HPK1 Proteasome Proteasome Ub_HPK1->Proteasome Degraded Degraded Peptides Proteasome->Degraded G TCR TCR Engagement HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation Leads to Degradation->T_Cell_Activation Inhibits PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Induces Degradation

References

Validation & Comparative

A Head-to-Head Comparison: PROTAC HPK1 Degrader-2 vs. Small Molecule HPK1 Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer immunotherapy involves targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation. By dampening the signaling pathways in T cells, B cells, and dendritic cells, HPK1 can be exploited by tumors to evade immune surveillance.[1][2][3] Two primary therapeutic strategies have emerged to counteract this immunosuppressive effect: traditional small molecule inhibitors that block HPK1's kinase activity and a novel approach using PROTAC (PROteolysis TArgeting Chimera) technology to induce its complete degradation.

This guide provides an objective comparison of these two modalities, focusing on their mechanisms of action, performance metrics from preclinical studies, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals working to advance immuno-oncology therapeutics.

Mechanism of Action: Inhibition vs. Degradation

Small molecule HPK1 inhibitors and PROTAC HPK1 degraders employ fundamentally different mechanisms to neutralize the function of HPK1.

Small Molecule HPK1 Inhibitors: These are conventional enzyme inhibitors designed to bind to the ATP-binding pocket of the HPK1 kinase domain.[4] By occupying this active site, they prevent HPK1 from phosphorylating its downstream targets, most notably the adaptor protein SLP-76.[4] This action disrupts the negative feedback loop that suppresses T-cell activation, thereby enhancing anti-tumor immune responses.[3][4]

PROTAC HPK1 Degrader-2: This is a heterobifunctional molecule composed of a ligand that binds to HPK1, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).[5][6] The PROTAC acts as a molecular bridge, forming a ternary complex between HPK1 and the E3 ligase.[6][7] This proximity triggers the ubiquitination of HPK1, marking it for destruction by the cell's natural protein disposal system, the proteasome.[5][8] This approach eliminates the entire HPK1 protein, abrogating both its catalytic (kinase) and potential non-catalytic scaffolding functions.[6][8]

MoA_Comparison cluster_0 Small Molecule Inhibitor cluster_1 PROTAC HPK1 Degrader HPK1_Inhib HPK1 pSLP76_Inhib pSLP-76 HPK1_Inhib->pSLP76_Inhib Phosphorylation Inhibited Inhibitor Inhibitor Inhibitor->HPK1_Inhib Binds to active site ATP ATP ATP->HPK1_Inhib Blocked HPK1_PROTAC HPK1 Proteasome Proteasome HPK1_PROTAC->Proteasome Degradation PROTAC PROTAC PROTAC->HPK1_PROTAC E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->HPK1_PROTAC Ubiquitination Ub Ubiquitin Ub->HPK1_PROTAC Degraded_HPK1 Degraded HPK1 Proteasome->Degraded_HPK1

Caption: Mechanisms of HPK1 targeting: inhibition vs. degradation.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound and representative small molecule HPK1 inhibitors based on publicly available preclinical data.

Table 1: Potency and Cellular Activity

ParameterThis compoundSmall Molecule HPK1 Inhibitors (Representative)Description
Biochemical Potency (IC₅₀) N/A (Degrader)0.7 - 4.0 nM[9]Concentration needed to inhibit 50% of HPK1 kinase activity in vitro.
Degradation Potency (DC₅₀) 5.0 - 23 nM[5][10]N/A (Inhibitor)Concentration needed to degrade 50% of HPK1 protein in cells.
Max Degradation (Dₘₐₓ) ≥ 99%[5]N/A (Inhibitor)Maximum percentage of protein degradation achieved.
Cellular pSLP-76 Inhibition (IC₅₀) 2 - 25 nM[8]61.9 nM (Jurkat cells)[9]Concentration to inhibit 50% of SLP-76 phosphorylation in cells.
IL-2 Release (EC₅₀) 2 - 20 nM[8]Potent induction demonstrated[9]Concentration to achieve 50% of the maximal IL-2 release from T cells.

Table 2: In Vivo Antitumor Efficacy (Syngeneic Mouse Models)

Compound TypeMonotherapyCombination with anti-PD-1Key Findings
PROTAC HPK1 Degrader Efficaciously inhibited tumor growth[5]Superior antitumor effect[5]In a checkpoint blockade-resistant model, a PROTAC degrader showed superior tumor growth inhibition (79%) compared to an inhibitor (13%) or anti-PD-1 (0%)[8].
Small Molecule HPK1 Inhibitor Significant single-agent efficacy demonstrated[9][11]Superb antitumor efficacy[11][12]Combination treatment leads to improved immune responses and antitumor efficacy in models like MC38[11][12].

Experimental Protocols

Accurate comparison requires standardized and rigorous experimental methodologies. Below are detailed protocols for key assays used to characterize and compare these two classes of HPK1-targeting agents.

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (for Small Molecule Inhibitors)

This assay quantifies a compound's ability to directly inhibit the enzymatic activity of HPK1.[13]

  • Principle: A luminescence-based assay (e.g., ADP-Glo™) measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[13][14]

  • Materials: Purified HPK1 enzyme, peptide substrate, ATP, kinase assay buffer, test compound, and ADP-Glo™ reagents.

  • Procedure:

    • Prepare serial dilutions of the small molecule inhibitor in DMSO, with a final DMSO concentration in the assay not exceeding 1%.[13]

    • Add the diluted inhibitor or vehicle control to the wells of a white 384-well plate.

    • Add a mixture containing the purified HPK1 enzyme and its specific peptide substrate to each well. Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the Kₘ for HPK1.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase-Glo® Reagent to convert the generated ADP to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to controls and plot a dose-response curve to determine the IC₅₀ value.[13]

Protocol 2: Western Blot for HPK1 Degradation (for PROTACs)

This method is used to quantify the reduction in total HPK1 protein levels within cells following treatment with a PROTAC degrader.

  • Principle: SDS-PAGE is used to separate cellular proteins by size, which are then transferred to a membrane and probed with an antibody specific to HPK1 to visualize and quantify the protein.

  • Materials: Jurkat cells or human PBMCs, cell culture medium, this compound, DMSO, RIPA lysis buffer with protease/phosphatase inhibitors, primary antibody (anti-HPK1), and HRP-conjugated secondary antibody.

  • Procedure:

    • Plate cells and treat with serial dilutions of the PROTAC degrader or DMSO vehicle for a set time (e.g., 24 hours).[5]

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against HPK1 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band densities using image analysis software. Normalize HPK1 band intensity to the loading control.

    • Plot the percentage of remaining HPK1 protein against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.[5]

Protocol 3: Cellular Phospho-SLP-76 Assay

This assay measures target engagement by assessing the phosphorylation status of SLP-76, a direct downstream substrate of HPK1, in a cellular context.

  • Principle: Following T-cell stimulation, the level of phosphorylated SLP-76 (at Ser376) is measured. Effective HPK1 inhibition or degradation prevents this phosphorylation event.[1]

  • Materials: Human PBMCs, T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies), test compounds, fixation/permeabilization buffers, and a fluorescently-labeled anti-phospho-SLP-76 (Ser376) antibody.

  • Procedure:

    • Pre-incubate isolated PBMCs with the test compound (inhibitor or degrader) for 1-2 hours.

    • Stimulate the T cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

    • Fix and permeabilize the cells according to the antibody manufacturer's protocol.

    • Stain the cells with the labeled anti-pSLP-76 antibody and T-cell markers (e.g., anti-CD3).

    • Analyze the samples by flow cytometry, gating on the T-cell population.

    • Measure the median fluorescence intensity (MFI) of the pSLP-76 signal. A decrease in MFI in treated cells compared to vehicle-treated cells indicates successful target engagement.[1]

Protocol 4: IL-2 Release Assay

This functional assay measures the downstream consequence of enhanced T-cell activation: the production and secretion of the cytokine Interleukin-2 (IL-2).[15]

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-2 secreted into the cell culture supernatant following T-cell stimulation in the presence of the test compound.

  • Materials: Isolated human PBMCs, cell culture medium, T-cell stimulation reagents, test compounds, and a human IL-2 ELISA kit.

  • Procedure:

    • Plate PBMCs and treat with serial dilutions of the test compound.

    • Add stimulation reagents (e.g., anti-CD3/anti-CD28).

    • Incubate for 48-72 hours to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Plot the IL-2 concentration against the compound concentration to determine the EC₅₀ value.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the comparative advantages of each approach.

HPK1_Signaling_Pathway TCR TCR Engagement LAT LAT TCR->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream HPK1->SLP76 Phosphorylates Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->Downstream Inhibits Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation Inhibitor Small Molecule Inhibitor Inhibitor->HPK1 Blocks Activity PROTAC PROTAC Degrader PROTAC->HPK1 Induces Degradation

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Experimental_Workflow cluster_0 Inhibitor Workflow cluster_1 PROTAC Degrader Workflow A1 Biochemical Assay (Determine IC₅₀) A2 Cellular pSLP-76 Assay (Confirm Target Engagement) A1->A2 A3 Functional Assay (Measure IL-2 Release) A2->A3 A4 In Vivo Studies (Assess Antitumor Efficacy) A3->A4 B1 Western Blot Assay (Determine DC₅₀ & Dₘₐₓ) B2 Cellular pSLP-76 Assay (Confirm Functional Effect) B1->B2 B3 Functional Assay (Measure IL-2 Release) B2->B3 B4 In Vivo Studies (Assess Antitumor Efficacy) B3->B4

Caption: Comparative experimental workflow for characterization.

Conclusion

Both small molecule inhibitors and PROTAC degraders represent promising strategies for targeting HPK1 in cancer immunotherapy.

  • Small Molecule Inhibitors offer the advantages of well-established drug development pathways and typically smaller molecular sizes, which can lead to better pharmacokinetic properties. Preclinical data show they can potently inhibit HPK1, enhance T-cell function, and produce significant antitumor activity.[9][11] However, their action is limited to blocking the kinase function, potentially leaving non-catalytic scaffolding roles of HPK1 intact.[8]

  • This compound provides a novel mechanism that leads to the complete removal of the HPK1 protein.[5] This eliminates all functions of the protein, both catalytic and non-catalytic. This can be particularly advantageous as HPK1 has kinase-independent regulatory roles in other immune cells like dendritic and natural killer (NK) cells.[8] Preclinical studies suggest that PROTAC degraders can achieve superior efficacy, particularly in tumor models resistant to other immunotherapies.[8] The main challenges for PROTACs lie in their larger size, which can affect properties like cell permeability and oral bioavailability, though recent advancements have led to orally efficacious compounds.[5][16]

Ultimately, the choice between these two modalities may depend on the specific therapeutic context. Some studies suggest that kinase inhibition is sufficient for robust T-cell-mediated anti-tumor immunity.[17] In contrast, other data indicate that complete protein degradation may offer a more comprehensive reprogramming of the tumor microenvironment, leading to superior efficacy.[8] Continued research and clinical development will be essential to fully elucidate the therapeutic potential of both approaches in the treatment of cancer.

References

A Comparative Guide to the Efficacy of HPK1 PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Hematopoietic Progenitor Kinase 1 (HPK1) PROTAC (Proteolysis Targeting Chimera) degraders, supported by experimental data from recent preclinical studies. HPK1 is a critical negative regulator of T-cell receptor signaling, and its targeted degradation presents a promising strategy for enhancing anti-tumor immunity.

Executive Summary

Recent advancements in the field of targeted protein degradation have led to the development of several potent and selective HPK1 PROTAC degraders. These molecules have demonstrated significant anti-tumor efficacy in preclinical models by effectively removing HPK1 protein, leading to enhanced T-cell activation and cytokine production. This guide focuses on a comparative analysis of key HPK1 PROTACs, including Compound 10m , DD205-291 , and E3 , highlighting their degradation efficiency, cellular potency, and in vivo anti-tumor activity.

Data Presentation

The following tables summarize the quantitative data for the most well-characterized HPK1 PROTAC degraders.

Table 1: In Vitro Degradation and Potency of HPK1 PROTACs
DegraderCell LineDC50 (nM)Dmax (%)pSLP-76 Inhibition (IC50, nM)E3 Ligase RecruitedReference
Compound 10m Jurkat5.0 ± 0.9≥ 99Potent (not specified)CRBN[1][2]
DD205-291 Not Specified5.3Not SpecifiedDose-dependentNot Specified[3][4]
E3 Not Specified3.16Not SpecifiedNot SpecifiedNot Specified[5]
PROTAC HPK1 Degrader-1 Not Specified1.8Not Specified496.1Not Specified

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 PROTACs in Syngeneic Mouse Models
DegraderMouse ModelDose and ScheduleMonotherapy TGI (%)Combination TGI (%) (with anti-PD-1/PD-L1)Reference
Compound 10m MC383.0 mg/kg, PO, QOD30.22Superior antitumor effect[1]
DD205-291 MC380.5 mg/kg, POGood efficacy91.0[3][4]
E3 Not SpecifiedOral administrationNot SpecifiedSignificant antitumor activity[5]

TGI: Tumor Growth Inhibition; PO: Oral administration; QOD: Every other day.

Mandatory Visualization

HPK1 Signaling Pathway and PROTAC Mechanism of Action

HPK1_Signaling_and_PROTAC cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Negative_Regulation HPK1 Negative Feedback Loop cluster_PROTAC_Action PROTAC-Mediated Degradation TCR TCR LCK LCK TCR->LCK Engagement ZAP70 ZAP70 LCK->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates HPK1 HPK1 SLP76->HPK1 Activates pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Proteasome Proteasome HPK1->Proteasome Degradation Degradation SLP-76 Degradation pSLP76->Degradation Degradation->TCR Inhibits T-Cell Activation PROTAC HPK1 PROTAC PROTAC->HPK1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->HPK1 Ub Ubiquitin Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (HPK1 Binding) Degradation_Assay Degradation Assay (Western Blot) Biochemical_Assay->Degradation_Assay Candidate Selection Cellular_Potency Cellular Potency Assay (pSLP-76 Inhibition) Degradation_Assay->Cellular_Potency Confirmation of Cellular Activity Cytokine_Release Cytokine Release Assay (IL-2, IFN-γ ELISA) Cellular_Potency->Cytokine_Release Functional Consequence PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cytokine_Release->PK_PD_Studies Lead Candidate for In Vivo Testing Efficacy_Studies Efficacy Studies (Syngeneic Mouse Models) PK_PD_Studies->Efficacy_Studies Dose & Schedule Determination Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Safety Assessment

References

Selectivity profile of PROTAC HPK1 Degrader-2 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of PROTAC HPK1 Degrader-2 and related HPK1-targeting PROTACs (Proteolysis Targeting Chimeras). Due to the limited publicly available kinome-wide selectivity data for this compound, this document leverages data from other well-characterized, selective HPK1 degraders and inhibitors to provide a comparative framework. Understanding the selectivity of a PROTAC is critical for predicting its potential off-target effects and therapeutic window.

Introduction to HPK1 and the Importance of Selectivity

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, T-cell activation and proliferation can be enhanced, making it a compelling target for cancer immunotherapy.

However, the human kinome is comprised of over 500 kinases, many of which share a highly conserved ATP-binding site. This structural similarity presents a significant challenge in developing selective kinase inhibitors and degraders. Off-target activity, particularly against closely related kinases within the MAP4K family, can lead to undesired biological consequences and potential toxicities. For instance, Germinal Center Kinase (GCK, MAP4K2) and GLK (MAP4K3) are other members of the MAP4K family where non-selective inhibition could interfere with the desired immune-enhancing effects of targeting HPK1. Therefore, a thorough assessment of a degrader's selectivity is paramount.

Comparative Selectivity Profile

While specific kinome-wide data for this compound is not publicly available, the following table presents the selectivity profile of a representative highly selective HPK1 inhibitor, providing a benchmark for the desired selectivity of an HPK1-targeting therapeutic. The data is typically generated from broad kinase screening panels.

Kinase TargetAlternative NameRepresentative IC50 (nM)Selectivity Fold vs. HPK1
HPK1 MAP4K1 2.6 1
GCKMAP4K2>1000>384
GLKMAP4K314054
HGKMAP4K4>1000>384
KHSMAP4K5>1000>384
MINKMAP4K6>1000>384

Note: The IC50 values are representative and sourced from publicly available data for a selective HPK1 inhibitor to illustrate a desirable selectivity profile.

Experimental Protocols

The determination of a PROTAC's selectivity involves a multi-faceted approach, including biochemical assays to assess direct kinase engagement and cell-based assays to measure degradation and downstream pathway modulation.

Kinase Selectivity Screening (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding assay where a DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

  • Procedure:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.

    • The liganded beads are blocked to prevent non-specific binding.

    • A mixture of the DNA-tagged kinase, the liganded beads, and the test compound (at various concentrations) is incubated.

    • The beads are washed to remove unbound components.

    • The bound kinase is eluted.

    • The concentration of the eluted kinase is determined by qPCR.

    • The results are plotted as the percentage of kinase inhibited versus the log of the compound concentration to determine the dissociation constant (Kd) or IC50 value.

Cellular Degradation Assessment (Western Blot or Proteomics)

This assay determines the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

  • Principle: Cells are treated with the PROTAC, and the levels of the target protein (HPK1) and potential off-target proteins are measured.

  • Procedure (Western Blot):

    • Culture a relevant cell line (e.g., Jurkat T-cells or PBMCs).

    • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for HPK1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and detect the signal.

    • Quantify the band intensities to determine the DC50 (concentration at which 50% of the protein is degraded).

  • Procedure (Quantitative Proteomics): For a broader, unbiased assessment of selectivity, techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) mass spectrometry can be used to quantify changes across the entire proteome following PROTAC treatment.

Visualizing Key Pathways and Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Activates ERK ERK PLCg1->ERK Activation T-Cell Activation (e.g., IL-2 production) ERK->Activation HPK1->SLP76 Phosphorylates & Inhibits Proteasome Proteasome HPK1->Proteasome PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation and the mechanism of PROTAC-mediated degradation.

Experimental Workflow for PROTAC Selectivity Profiling

This diagram outlines a typical workflow for characterizing the selectivity of a novel PROTAC degrader.

PROTAC_Selectivity_Workflow start Design & Synthesize PROTAC Candidate biochem Biochemical Assays (e.g., Kinase Binding) start->biochem cell_degradation Cellular Degradation (Western Blot / NanoBRET) start->cell_degradation kinome_scan Broad Kinome Screening biochem->kinome_scan proteomics Global Proteomics (Mass Spectrometry) cell_degradation->proteomics data_analysis Data Analysis & Selectivity Assessment kinome_scan->data_analysis proteomics->data_analysis conclusion Selective PROTAC Identified data_analysis->conclusion

Caption: A streamlined workflow for determining the selectivity profile of a PROTAC degrader.

Conclusion

The comprehensive evaluation of a PROTAC's selectivity is a cornerstone of its preclinical development. While specific data for this compound remains limited in the public domain, the principles and methodologies outlined in this guide provide a robust framework for assessing its potential as a selective therapeutic agent. The use of broad kinase screening panels and unbiased proteomic approaches are essential to de-risk potential off-target effects and to build a strong safety profile for novel HPK1-targeting degraders. The ultimate goal is to develop a PROTAC that potently degrades HPK1 with minimal impact on other kinases, thereby maximizing its therapeutic efficacy in enhancing anti-tumor immunity.

In Vivo Showdown: PROTAC HPK1 Degrader-2 vs. Anti-PD-1 Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with novel modalities emerging to overcome the limitations of current treatments. This guide provides a comparative analysis of the in vivo efficacy of PROTAC HPK1 Degrader-2 against the established anti-PD-1 therapy. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to navigate this promising area of immuno-oncology.

Data Summary: In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the in vivo anti-tumor effects of various PROTAC HPK1 degraders, both as monotherapy and in combination with anti-PD-1 therapy. These findings highlight the potential of HPK1 degradation as a compelling strategy in cancer immunotherapy.

Table 1: Monotherapy Efficacy of PROTAC HPK1 Degraders in Syngeneic Mouse Models

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
10mMC383.0 mg/kg, PO, QOD30.22%[1][2]
Unnamed PROTACMC38 & CT26Not specifiedRobust and statistically significant[3]
HZ-S506CT26Not specifiedExhibited anti-tumor activity[4]
DD205-291MC38Not specifiedGood efficacy[5][6]

Table 2: Combination Therapy Efficacy of PROTAC HPK1 Degraders with Anti-PD-1/PD-L1

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
10mMC38Not specifiedSuperior antitumor effect compared to monotherapy[1][2]
Unnamed PROTACNot specifiedNot specified> 90%[3]
HZ-S5064T1 & MC38Not specifiedRobust anti-tumor activities[4]
DD205-291MC380.5 mg/kg, PO91.0%[5][6]
E3Not specifiedOral administrationSignificant antitumor activity[7]
Unnamed PROTACCT26Oral administrationAmplified suppression capability of anti-PD-L1[8]

Experimental Protocols

The following are generalized protocols for in vivo studies synthesized from the methodologies reported in the cited literature.

1. Animal Models and Tumor Implantation:

  • Animal Strains: Immunocompetent mouse strains such as C57BL/6 or BALB/c are typically used for syngeneic tumor models.[3][4]

  • Cell Lines: Murine cancer cell lines like MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) are commonly used.[1][2][3][4][5][6]

  • Implantation: A suspension of tumor cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) in a suitable medium (like serum-free media and Matrigel) is injected subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[9] Tumor volume is measured regularly using calipers and calculated with the formula: (Length x Width²)/2.[9]

2. Dosing and Administration:

  • This compound:

    • Formulation: The PROTAC is formulated based on its physicochemical properties. For oral (p.o.) administration, a common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline might be used.[9]

    • Administration: The degrader is administered orally via gavage or through intraperitoneal injection at specified doses and schedules (e.g., daily, every other day).[1][2]

  • Anti-PD-1 Antibody:

    • Administration: Anti-PD-1 antibodies are typically administered via intraperitoneal injection.

3. Efficacy Evaluation:

  • Tumor Growth Inhibition (TGI): This is the primary endpoint, calculated by comparing the tumor volume in treated groups to the vehicle control group.

  • Immune Cell Analysis: At the end of the study, tumors and spleens may be harvested to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.

  • Cytokine Profiling: The levels of cytokines such as IFN-γ and IL-2 in the tumor microenvironment or serum are measured to assess the anti-tumor immune response.[1][2][5][6]

Signaling Pathways and Experimental Workflow

To visually represent the biological and experimental frameworks, the following diagrams have been generated.

HPK1_Signaling_Pathway HPK1 Negative Regulation of T-Cell Receptor Signaling TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 activates pSLP76 p-SLP-76 (Ser376) HPK1->SLP76 phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree recruits Signalosome_Disassembly Signalosome Disassembly FourteenThreeThree->Signalosome_Disassembly leads to T_Cell_Activation_Down Decreased T-Cell Activation Signalosome_Disassembly->T_Cell_Activation_Down results in PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 binds to Ubiquitin_Proteasome Ubiquitin-Proteasome System PROTAC->Ubiquitin_Proteasome recruits HPK1_Degradation HPK1 Degradation Ubiquitin_Proteasome->HPK1_Degradation mediates HPK1_Degradation->T_Cell_Activation_Down prevents PD1_Signaling_Pathway PD-1 Signaling Pathway in T-Cells cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds SHP2 SHP-2 PD1->SHP2 recruits TCR_Signaling TCR Signaling (e.g., PI3K/Akt) SHP2->TCR_Signaling inhibits T_Cell_Inhibition T-Cell Inhibition (Exhaustion) TCR_Signaling->T_Cell_Inhibition leads to Anti_PD1 Anti-PD-1 Therapy Anti_PD1->PD1 blocks binding Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Start->Tumor_Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Initiation (PROTAC, anti-PD-1, Combination, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI, Immune Profiling) Endpoint->Analysis End End Analysis->End

References

Unmasking Immune Potential: A Comparative Guide to HPK1 Knockout and PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Hematopoietic Progenitor Kinase 1 (HPK1) is critical for advancing immuno-oncology. This guide provides an objective comparison of two key strategies for eliminating HPK1 function: genetic knockout and PROTAC-mediated degradation, supported by experimental data and detailed methodologies.

HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a crucial negative regulator of immune responses.[1] By dampening signaling pathways in T cells, B cells, and dendritic cells, HPK1 maintains immune homeostasis.[1][2][3] However, in the context of cancer, this function can be co-opted by tumors to evade immune surveillance, making HPK1 a compelling therapeutic target.[1][4] This guide dissects the phenotypic consequences of two major approaches to neutralize HPK1: its complete removal via genetic knockout and its targeted destruction using Proteolysis Targeting Chimeras (PROTACs).

Phenotypic Differences: A Head-to-Head Comparison

The functional consequences of ablating HPK1, either through genetic knockout or targeted degradation, manifest in enhanced anti-tumor immunity. Both approaches lead to heightened T-cell activation, increased cytokine production, and ultimately, more potent tumor control. However, the specifics of these outcomes can differ, providing valuable insights for therapeutic development.

T-Cell Function

HPK1 knockout (HPK1-/-) T cells exhibit increased proliferation and an elevation of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), in response to T-cell receptor (TCR) stimulation.[3][5] This is attributed to the enhanced phosphorylation of key signaling molecules like SLP-76 and PLC-γ1, leading to more persistent calcium flux.[5] Similarly, PROTAC-mediated degradation of HPK1 reverses T-cell exhaustion and blocks the suppressive effects of tumor-derived metabolites like prostaglandin (B15479496) E2 (PGE2) and adenosine (B11128).[6] Preclinical data demonstrates that HPK1 PROTAC degraders can induce robust T-cell activity, with half-maximal effective concentrations (EC50) for IL-2 release in the range of 2-20 nM.[6]

Anti-Tumor Immunity in Preclinical Models

In syngeneic tumor models, both HPK1 knockout and PROTAC-mediated degradation have shown significant tumor growth inhibition (TGI). Mice with a genetic knockout of HPK1 (MAP4K1KO) exhibit slower tumor growth, and the infiltrating T cells are less exhausted and more proliferative.[7]

HPK1 PROTACs have demonstrated even more striking results in some preclinical models. For instance, in a colonic syngeneic tumor model, an oral HPK1 PROTAC degrader at a dose of 30 mg/kg resulted in over 80% TGI, which was superior to the approximately 50% TGI observed with an anti-PD-1 antibody.[6] In a low-immunogenic melanoma model resistant to immune checkpoint blockade, HPK1 PROTACs elicited a remarkable 79% TGI, compared to 0% for an anti-PD-1 antibody and 13% for an HPK1 kinase inhibitor.[6]

Furthermore, combining an HPK1 PROTAC with an anti-PD-1 antibody can lead to synergistic effects, resulting in complete responses in a significant portion of treated animals.[6] An oral PROTAC targeting HPK1 has also been shown to enhance the efficacy of CAR-T cell therapy in preclinical models of both hematological and solid tumors.[7][8]

Quantitative Data Summary

ParameterHPK1 KnockoutPROTAC-Mediated DegradationReference
T-Cell Activation Enhanced phosphorylation of SLP-76 and PLCγ1; more persistent calcium flux.Reversal of T-cell exhaustion; blockage of PGE2 and adenosine suppression.[5][6]
Cytokine Production Increased IFN-γ and IL-2 production.IL-2 release EC50: 2-20 nM.[3][6]
PROTAC Potency Not ApplicableDC50: 1-20 nM; pSLP76 IC50: 2-25 nM.[6]
In Vivo Efficacy (Monotherapy) Slower tumor growth in MAP4K1KO mice.>80% TGI in a colonic syngeneic model; 79% TGI in a melanoma model.[6][7]
In Vivo Efficacy (Combination) Not explicitly detailed in the provided results.Combination with anti-PD-1 resulted in 50% complete responders.[6]

Signaling Pathways and Mechanisms of Action

To understand the phenotypic differences, it is crucial to visualize the underlying molecular mechanisms.

HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator in TCR signaling.[3] Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76.[2][9] This dampens the downstream signaling cascade, limiting T-cell activation.

HPK1_Signaling_Pathway TCR TCR Engagement LAT_Signalosome LAT Signalosome TCR->LAT_Signalosome SLP76 SLP-76 LAT_Signalosome->SLP76 HPK1_active Active HPK1 LAT_Signalosome->HPK1_active pSLP76 p-SLP-76 Downstream Downstream Signaling (e.g., ERK, AP-1) SLP76->Downstream HPK1_active->SLP76 Phosphorylates Fourteen33 14-3-3 pSLP76->Fourteen33 Degradation SLP-76 Degradation Fourteen33->Degradation Degradation->Downstream Inhibits T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

PROTAC-Mediated Degradation of HPK1

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[10] An HPK1 PROTAC consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[10][11] This brings HPK1 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[10][12]

PROTAC_Mechanism cluster_0 Ternary Complex Formation HPK1 HPK1 PROTAC HPK1 PROTAC HPK1->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination of HPK1 E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Degradation HPK1 Degradation Proteasome->Degradation PROTAC_recycled PROTAC Recycled Degradation->PROTAC_recycled

Caption: Mechanism of HPK1 degradation by a PROTAC molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation: Isolate primary human or mouse T cells using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting (MACS)).

  • CFSE Staining: Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM CFSE (Carboxyfluorescein succinimidyl ester) solution and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Cell Culture: Plate CFSE-labeled T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. Culture for 3-5 days.

  • Flow Cytometry Analysis: Harvest cells and analyze CFSE fluorescence using a flow cytometer. Proliferating cells will exhibit a stepwise reduction in CFSE intensity.

Cytokine Release Assay (ELISA)
  • Cell Culture and Stimulation: Culture T cells as described above (or with other stimuli of interest). Collect supernatants at various time points (e.g., 24, 48, 72 hours).

  • ELISA Procedure: Perform a standard sandwich ELISA for the cytokine of interest (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Quantify the concentration of the cytokine in the cell culture supernatants by interpolating from the standard curve.

Western Blot for HPK1 Degradation
  • Cell Lysis: Treat cells with the HPK1 PROTAC at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against HPK1. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the percentage of HPK1 degradation relative to the vehicle control.

Conclusion

Both genetic knockout and PROTAC-mediated degradation of HPK1 potently enhance anti-tumor immunity by unleashing T-cell function. While knockout studies provide a fundamental understanding of HPK1's role, PROTACs represent a transient and pharmacologically controllable approach that has demonstrated superior efficacy in some preclinical models. The ability of HPK1 PROTACs to overcome resistance to checkpoint inhibitors and synergize with other immunotherapies positions them as a highly promising strategy in the future of cancer treatment. Further research will continue to delineate the specific contexts in which each of these powerful modalities can be most effectively applied.

References

Proteomics Analysis of Cellular Response to PROTAC HPK1 Degrader-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PROTAC HPK1 Degrader-2 and other hematopoietic progenitor kinase 1 (HPK1) degraders, focusing on their effects on cellular proteomics and key signaling pathways. The information is intended to assist researchers in evaluating the performance and mechanistic aspects of these targeted protein degraders.

Introduction to HPK1 Degradation

Hematopoietic progenitor kinase 1 (HPK1), also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By targeting HPK1 for degradation using Proteolysis Targeting Chimeras (PROTACs), it is possible to enhance anti-tumor immune responses, making HPK1 an attractive target for cancer immunotherapy.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This guide focuses on this compound and compares its activity with other known HPK1 PROTAC degraders.

Comparative Analysis of HPK1 PROTAC Degraders

While detailed head-to-head proteomics data for a broad spectrum of HPK1 degraders are not publicly available in a single study, analysis of existing literature allows for a comparative summary of their degradation efficiency and impact on downstream signaling pathways.

HPK1 Degradation Potency and Efficacy

The following table summarizes the reported degradation parameters for several HPK1 PROTACs, including this compound. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating the potency and efficacy of a degrader.

CompoundDC50 (nM)Dmax (%)Cell Line/SystemE3 Ligase LigandReference(s)
This compound 23N/AHuman PBMCN/A[6]
PROTAC HPK1 Degrader-11.8N/AN/AThalidomide[7]
PROTAC HPK1 Degrader-321.26N/AN/AThalidomide[8]
PROTAC HPK1 Degrader-4 (E3)3.16>90JurkatCRBN[1]
PROTAC HPK1 Degrader-5 (10m)5.0≥99JurkatPomalidomide[9]
DD205-2915.3>90RamosCRBN[7]
HZ-S506<10N/AJurkat, PBMCN/A[10]

N/A: Data not available in the cited sources.

Impact on Downstream Signaling

The degradation of HPK1 is expected to enhance T-cell signaling. This is often measured by the phosphorylation of downstream targets like SLP-76 and the production of cytokines such as IL-2 and IFN-γ.

CompoundEffect on pSLP-76 (Ser376)IL-2 ProductionIFN-γ ProductionReference(s)
This compound N/AN/AN/A
PROTAC HPK1 Degrader-1Inhibition (IC50 = 496.1 nM)N/AN/A[7]
PROTAC HPK1 Degrader-3InhibitionN/AN/A[8]
PROTAC HPK1 Degrader-4 (E3)N/AIncreasedN/A[1]
PROTAC HPK1 Degrader-5 (10m)InhibitionIncreasedIncreased[9]
DD205-291InhibitionIncreasedIncreased[11][12][13]
HZ-S506N/AIncreasedN/A[10]

N/A: Data not available in the cited sources.

Proteomics Analysis of HPK1 Degrader-Induced Cellular Changes

Global proteomics analysis is a powerful tool to assess the selectivity of PROTACs and to understand their broader impact on the cellular proteome.[5][14] While specific proteomics data for this compound is not publicly available, a study on a similar potent pyrazine-based degrader, compound 10m (PROTAC HPK1 Degrader-5), provides a valuable reference for the expected outcomes of such an analysis.[9]

In Jurkat cells treated with 500 nM of compound 10m for 24 hours, over 6000 proteins were identified and quantified.[9] The analysis confirmed the high selectivity of the degrader for HPK1 (also known as MAP4K1).[9] Notably, other members of the MAP4K family were not significantly degraded, demonstrating the specificity of this PROTAC.[9] This level of selectivity is crucial for minimizing off-target effects and potential toxicity.[15]

A comprehensive proteomics study on an HPK1 degrader would typically identify and quantify thousands of proteins, revealing on-target degradation, potential off-targets, and downstream changes in protein expression resulting from the modulation of the HPK1 signaling pathway.

Experimental Protocols

General Workflow for Quantitative Proteomics Analysis of PROTAC-Treated Cells

This protocol is based on methodologies reported for the analysis of PROTAC-treated cells.[9][16]

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis cell_culture 1. Seed Jurkat cells treatment 2. Treat with this compound or vehicle (DMSO) for 24h cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis digestion 4. Protein Digestion (e.g., with trypsin) lysis->digestion peptides 5. Peptide Desalting and Cleanup digestion->peptides lc_ms 6. LC-MS/MS Analysis peptides->lc_ms database_search 7. Protein Identification against a Database lc_ms->database_search quantification 8. Label-Free Quantification (LFQ) database_search->quantification statistical_analysis 9. Identification of Differentially Expressed Proteins quantification->statistical_analysis

General workflow for proteomics analysis of PROTAC-treated cells.

1. Cell Culture and Treatment:

  • Jurkat T-cells are cultured to a sufficient density.

  • Cells are treated with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time, typically 24 hours.[9]

2. Sample Preparation:

  • Cell Lysis: Harvested cells are lysed using a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Digestion: The protein concentration is determined, and equal amounts of protein from each sample are subjected to in-solution or in-gel digestion, typically with trypsin, to generate peptides.

  • Peptide Cleanup: The resulting peptides are desalted and purified using solid-phase extraction (e.g., C18 columns).

3. LC-MS/MS Analysis:

  • The purified peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.[16]

4. Data Analysis:

  • Protein Identification: The acquired MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the corresponding peptides and proteins.[16]

  • Protein Quantification: Label-free quantification (LFQ) is commonly used to determine the relative abundance of each identified protein across different samples.[16]

  • Statistical Analysis: Statistical tests are applied to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.

Signaling Pathways and Mechanisms

HPK1 Signaling Pathway and PROTAC Mechanism of Action

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates SLP-76, leading to the attenuation of downstream signaling. By inducing the degradation of HPK1, PROTACs can prevent this negative feedback loop, thereby enhancing T-cell activation.

G cluster_0 T-Cell Receptor Signaling cluster_1 PROTAC-Mediated Degradation TCR TCR Activation SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., ERK activation, IL-2 production) SLP76->Downstream promotes pSLP76 pSLP-76 HPK1->pSLP76 phosphorylates Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) HPK1->Ternary_Complex Negative_Reg Signal Attenuation pSLP76->Negative_Reg Negative_Reg->Downstream inhibits PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ub Ubiquitination Ternary_Complex->Ub induces Proteasome Proteasome Ub->Proteasome targets for Degradation HPK1 Degradation Proteasome->Degradation Degradation->HPK1 removes

HPK1 signaling and the mechanism of PROTAC-induced degradation.

The diagram above illustrates the dual role of HPK1 in T-cell signaling and how a PROTAC degrader intervenes. On the left, TCR activation leads to the recruitment of HPK1, which then phosphorylates SLP-76, resulting in signal attenuation. On the right, the PROTAC brings HPK1 and an E3 ubiquitin ligase together, forming a ternary complex that leads to the ubiquitination and proteasomal degradation of HPK1. This removal of HPK1 prevents the negative regulation of TCR signaling, leading to enhanced T-cell responses.

Conclusion

This compound is a potent degrader of HPK1, a key negative regulator of T-cell activation. Comparative analysis with other published HPK1 degraders highlights the varying potencies and the common goal of enhancing downstream immune signaling. While direct comparative proteomics data for this compound is not yet available, studies on similar molecules demonstrate that proteomics is a powerful tool for confirming degrader selectivity and understanding the broader cellular consequences of HPK1 degradation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at characterizing the cellular response to this compound and other novel HPK1-targeting therapeutics.

References

Validating PROTAC HPK1 Degrader-2 Ternary Complex Formation: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to form a stable and cooperative ternary complex, bringing the target protein into proximity with an E3 ubiquitin ligase for subsequent degradation. For novel agents like a PROTAC targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, rigorous biophysical validation of this ternary complex is a critical step in the drug discovery pipeline.[1]

This guide provides a comparative overview of key biophysical assays to validate and characterize the formation of the HPK1::PROTAC Degrader-2::E3 Ligase ternary complex. We present detailed experimental protocols, illustrative data for comparison, and visualizations to guide researchers in selecting the most appropriate methods for their workflow.

Core Biophysical Assays for Ternary Complex Validation

A multi-faceted approach employing several biophysical techniques is recommended to gain a comprehensive understanding of the ternary complex dynamics. The primary methods discussed are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET). Each of these techniques provides unique and complementary insights into the binding affinities, kinetics, thermodynamics, and cooperativity of the PROTAC-induced interactions.

Data Presentation: Comparative Analysis of Biophysical Assays

The following tables summarize the type of quantitative data obtained from each assay. The values presented are illustrative and based on data from well-characterized PROTAC systems, such as those targeting BRD4.[2][3][4]

Table 1: Binary Interaction Analysis

AssayInteractionAnalyteLigandKD (nM)
SPR HPK1 BindingPROTAC HPK1 Degrader-2Recombinant HPK125
E3 Ligase BindingThis compoundRecombinant E3 Ligase150
ITC HPK1 BindingThis compoundRecombinant HPK130
E3 Ligase BindingThis compoundRecombinant E3 Ligase165

Table 2: Ternary Complex Analysis

AssayInteractionAnalyteLigandKD (nM)Cooperativity (α)
SPR Ternary ComplexHPK1 + PROTACImmobilized E3 Ligase530
ITC Ternary ComplexHPK1 + PROTACE3 Ligase7.522
FRET Ternary ComplexLabeled HPK1 + Labeled E3 LigaseThis compound10 (EC50)N/A

Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity.[3]

Experimental Protocols and Methodologies

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific proteins and PROTAC being investigated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at a sensor chip surface.[5] It provides kinetic data (association and dissociation rates) and affinity constants (KD).[3]

Experimental Protocol:

  • Immobilization:

    • Covalently immobilize the recombinant E3 ligase (e.g., VHL or CRBN complex) onto a CM5 sensor chip via amine coupling to achieve a target density of approximately 2000-3000 response units (RU).

    • Use a reference flow cell with no immobilized protein to subtract non-specific binding.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of this compound (e.g., 0.1 nM to 1 µM) over the E3 ligase and reference flow cells.

    • Regenerate the sensor surface between injections using an appropriate regeneration buffer.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of HPK1 and varying concentrations of this compound.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the data to a suitable binding model to determine the kinetics and affinity of the ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[6]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the recombinant HPK1 and E3 ligase proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare precise concentrations of the proteins and the PROTAC.

  • Binary Titrations:

    • Titrate this compound into the sample cell containing either HPK1 or the E3 ligase.

    • Perform a control titration of the PROTAC into the buffer to account for the heat of dilution.

    • Fit the integrated heat data to a single-site binding model to determine KD, n, and ΔH.

  • Ternary Titration:

    • Saturate the E3 ligase with the PROTAC by pre-incubating them at a molar ratio that ensures complex formation.

    • Titrate the HPK1 protein into the E3 ligase-PROTAC complex.

    • Fit the data to determine the affinity of HPK1 to the binary complex.

  • Cooperativity Calculation:

    • The cooperativity factor is calculated from the binary and ternary affinities.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[7] When the two fluorophores are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. This principle can be used to monitor the formation of the PROTAC-induced ternary complex.[6]

Experimental Protocol:

  • Protein Labeling:

    • Label recombinant HPK1 with a donor fluorophore (e.g., a terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) using appropriate labeling chemistries (e.g., SNAP-tag or HaloTag).

    • Remove any unconjugated dye.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the labeled HPK1 and E3 ligase.

    • Add a serial dilution of this compound.

    • Include controls with no PROTAC and with non-binding control molecules.

  • Measurement:

    • After an incubation period, measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader capable of time-resolved FRET (TR-FRET) measurements.

    • Calculate the FRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • Plot the FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of PROTAC required to induce half-maximal ternary complex formation.

Visualizations: Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 activates PLCg1 PLCγ1 Activation SLP76->PLCg1 HPK1->SLP76 phosphorylates & promotes degradation Degradation SLP-76 Degradation HPK1->Degradation ERK ERK Pathway PLCg1->ERK AP1 AP-1 Activation ERK->AP1 T_Cell_Activation T-Cell Activation AP1->T_Cell_Activation Degradation->T_Cell_Activation inhibition

Caption: Simplified HPK1 signaling pathway in T-cells.

PROTAC_MoA cluster_0 PROTAC Mechanism of Action PROTAC PROTAC HPK1 Degrader-2 Ternary HPK1::PROTAC::E3 Ternary Complex PROTAC->Ternary HPK1 HPK1 (Target Protein) HPK1->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC recycled Ub_HPK1 Ubiquitinated HPK1 Ternary->Ub_HPK1 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_HPK1->Proteasome Degradation Degraded HPK1 (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC degrader.

Experimental_Workflow Start Recombinant Protein Expression & Purification (HPK1, E3 Ligase) Binary Binary Interaction Analysis (PROTAC with HPK1 and E3 Ligase separately) Start->Binary SPR_ITC_Binary SPR & ITC Binary->SPR_ITC_Binary Ternary Ternary Complex Formation Analysis Binary->Ternary SPR_ITC_FRET_Ternary SPR, ITC & FRET Ternary->SPR_ITC_FRET_Ternary Cooperativity Cooperativity Assessment Ternary->Cooperativity Data Data Analysis & Interpretation Cooperativity->Data End Validated Ternary Complex Data->End

Caption: Experimental workflow for ternary complex validation.

By employing these biophysical assays, researchers can build a comprehensive data package to confirm and characterize the formation of the HPK1::PROTAC Degrader-2::E3 ligase ternary complex, providing a solid foundation for further preclinical and clinical development.

References

Comparative Analysis of PROTAC HPK1 Degrader-2 Cross-reactivity with MAP4K Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of PROTAC HPK1 Degrader-2 with other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. Due to the structural homology within the kinase domains of this family, assessing the selectivity of targeted degraders is crucial for preclinical development and predicting potential off-target effects.

Introduction to this compound and the MAP4K Family

This compound, also identified as compound 3 in patent filings by BeiGene, Ltd., is a proteolysis-targeting chimera designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3] HPK1 is a negative regulator of T-cell receptor signaling, and its degradation is a promising strategy for enhancing anti-tumor immunity.[4]

The MAP4K family consists of several serine/threonine kinases with diverse roles in cellular signaling. Key members include:

  • MAP4K1 (HPK1): A negative regulator of T-cell activation.

  • MAP4K2 (GCK): Involved in immune and inflammatory responses.

  • MAP4K3 (GLK): Plays a role in T-cell activation.

  • MAP4K4 (HGK): Implicated in cell migration and stress responses.

  • MAP4K5 (KHS): Function is less characterized but is involved in JNK signaling.

  • MAP4K6 (MINK): Involved in neuronal development.

Given the therapeutic goal of selectively targeting HPK1 to enhance immune function, it is critical to evaluate the potential for this compound to induce the degradation of other MAP4K family members, which could lead to unintended biological consequences.

Cross-reactivity Profile

While a comprehensive, quantitative cross-reactivity dataset for this compound against all MAP4K family members is not publicly available, data from a closely related, highly selective pyrazine-based HPK1 PROTAC degrader, referred to as compound 10m , provides significant insight into the potential selectivity of this class of molecules.[5]

Table 1: Degradation Selectivity of a Representative Pyrazine-based HPK1 PROTAC (Compound 10m) against MAP4K Family Members

Kinase TargetGene NameDegradation Observed (at concentrations up to 10 µM)
HPK1 MAP4K1 Yes
GCKMAP4K2No
GLKMAP4K3No
HGKMAP4K4No
KHSMAP4K5Data not available
MINKMAP4K6Data not available

This data is based on Western blot analysis of Jurkat cells treated with compound 10m for 24 hours.[5]

The findings for compound 10m suggest that a high degree of selectivity for HPK1 over other closely related MAP4K family members is achievable with pyrazine-based PROTACs.[5] Other research on distinct HPK1 PROTACs, such as compound E3 , has also demonstrated over 1000-fold selectivity for HPK1 degradation over GLK.[6]

Signaling Pathways and Experimental Workflows

To understand the context of this cross-reactivity analysis, the following diagrams illustrate the simplified HPK1 signaling pathway and the experimental workflows used to assess PROTAC selectivity.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Degradation SLP-76 Degradation SLP76->Degradation Leads to Downstream Downstream Signaling (e.g., ERK activation) Degradation->Downstream Inhibits T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Promotes

HPK1 negatively regulates T-cell activation.

PROTAC_Selectivity_Workflow Experimental Workflow for PROTAC Selectivity Profiling cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Selectivity Analysis cluster_3 Data Analysis Cells Cell Culture (e.g., Jurkat, PBMCs) Treatment Treat with This compound Cells->Treatment Lysate Cell Lysis Treatment->Lysate Quantification Protein Quantification Lysate->Quantification WB Western Blot (Targeted Analysis) Quantification->WB MS Quantitative Proteomics (LC-MS/MS) (Global Off-Target Analysis) Quantification->MS WB_Analysis Densitometry of specific MAP4K family members WB->WB_Analysis MS_Analysis Identification and quantification of thousands of proteins MS->MS_Analysis

Workflow for assessing PROTAC cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC selectivity.

Western Blot for PROTAC-mediated Degradation

This protocol is used to assess the degradation of specific target proteins, such as HPK1 and other MAP4K family members, following treatment with a PROTAC.[7][8]

  • Cell Culture and Treatment:

    • Culture human cell lines (e.g., Jurkat T-cells or Peripheral Blood Mononuclear Cells - PBMCs) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere or stabilize.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for HPK1, MAP4K2, MAP4K3, MAP4K4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Mass Spectrometry Proteomics for Off-Target Analysis

This method provides an unbiased, global view of the proteome to identify unintended protein degradation events.[6][9][10][11]

  • Sample Preparation:

    • Treat cells with this compound and appropriate controls as described for the Western blot protocol.

    • Lyse the cells and extract the proteins.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using an enzyme such as trypsin.

    • Clean up the peptide samples using solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a liquid chromatography system.

    • The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant) to identify the peptides and, by inference, the proteins present in the sample.

    • Quantify the relative abundance of each identified protein across the different treatment conditions (e.g., label-free quantification or tandem mass tagging - TMT).

    • Perform statistical analysis to identify proteins with a statistically significant decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.

Conclusion

The available data on a representative pyrazine-based HPK1 PROTAC degrader strongly suggests that a high degree of selectivity for HPK1 over other MAP4K family members is achievable. This is a critical feature for a therapeutic candidate, as it minimizes the risk of off-target effects that could arise from the degradation of other kinases in the same family. While direct quantitative data for this compound is not yet in the public domain, the provided experimental protocols offer a robust framework for researchers to conduct their own comprehensive selectivity profiling. Such studies are essential for the continued development of safe and effective HPK1-targeting immunotherapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active molecules like PROTAC HPK1 Degrader-2 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these procedures is essential to build a culture of safety and trust in the laboratory environment.

Core Safety and Handling Data

All personnel handling this compound must be thoroughly familiar with its safety profile. The following table summarizes key quantitative and qualitative safety data.

ParameterInformationSource
Chemical Name This compoundMedchemExpress
CAS Number 2893885-31-7MedchemExpress[1]
Hazards Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye.TargetMol[2]
Storage Store the container tightly closed in a dry, cool and well-ventilated place.TargetMol[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.Benchchem[3]
Experimental Workflow: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][5] Understanding this mechanism is crucial for appreciating the compound's biological activity and the importance of proper disposal. A PROTAC molecule consists of two active domains connected by a linker: one end binds to the target protein (in this case, HPK1), and the other binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[4][5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_proteasome Proteasome Degradation PROTAC PROTAC HPK1 Degrader-2 Ternary PROTAC-HPK1-E3 Complex PROTAC->Ternary Binds HPK1 Target Protein (HPK1) HPK1->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_HPK1 Ubiquitinated HPK1 Ternary->Ub_HPK1 Ubiquitination Ub Ubiquitin Ub->Ub_HPK1 Proteasome Proteasome Ub_HPK1->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated degradation of HPK1 protein.

Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of in general laboratory trash or down the drain.[2][7]

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid powder or solution), it is mandatory to wear appropriate PPE.[2]

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-impermeable gloves.

  • Body Protection: Lab coat.

Waste Segregation and Collection

All waste streams containing this compound must be segregated from other laboratory waste.[7]

  • Solid Waste:

    • Items: Unused or expired powder, contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with the compound.[3]

    • Procedure: Collect all solid waste in a clearly labeled, sealed, and puncture-proof container designated for hazardous chemical waste.[8] The container must be marked with "Hazardous Waste" and the chemical name.[9]

  • Liquid Waste:

    • Items: Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.[7]

    • Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[9] The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[9] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

Spill Management

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.[2]

  • Personal Safety: Ensure adequate ventilation and evacuate personnel to a safe area if necessary.[2]

  • Containment: Prevent further leakage or spreading of the spill.[2]

  • Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[3]

  • Liquid Spills: Absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[3]

  • Cleanup: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[2]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[3] All materials used for decontamination must also be disposed of as hazardous waste.[7]

Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.

  • Storage: Store sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA) in accordance with institutional and local regulations.[7]

  • Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[7] Do not attempt to transport hazardous waste off-site yourself.

The following diagram outlines the mandatory workflow for the proper disposal of this compound.

Disposal_Workflow cluster_lab Laboratory Procedures cluster_waste_collection Waste Collection & Segregation cluster_ehs Institutional Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill solid_waste Solid Waste (Contaminated consumables) ppe->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) ppe->liquid_waste labeling Label Waste Containers: 'Hazardous Waste: this compound' solid_waste->labeling liquid_waste->labeling spill_management Spill Management Protocol spill->spill_management spill_management->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Schedule Waste Pickup with EHS Department storage->pickup disposal Disposal by Certified Hazardous Waste Facility pickup->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling PROTAC HPK1 Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following guide provides crucial safety and logistical information for the handling and disposal of PROTAC HPK1 Degrader-2. This document outlines procedural, step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.

This compound is a proteolysis-targeting chimera designed to degrade Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune responses.[1][2] With a DC50 of 23 nM in human peripheral blood mononuclear cells (PBMCs), this compound is a potent tool in cancer research.[3][4][5][6] Given its biological activity, proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following recommendations are based on general laboratory safety best practices and information for similar PROTAC molecules.[7][8]

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.[7]
Hand Protection Use chemically resistant gloves, such as nitrile.[7]
Body Protection Wear a laboratory coat.[7]
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[7]

Hazard Identification and First Aid

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following first aid measures are recommended based on information for similar compounds.[7]

HazardFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.[7]
Inhalation Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention. Never give anything by mouth to an unconscious person.[7]

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is critical for the safe handling of this compound.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. The compound should be stored under the conditions recommended on its Certificate of Analysis.[3][5] Generally, similar compounds are shipped at room temperature and stored at 4°C for the short term, with long-term storage in solvent at -80°C (for 6 months) or -20°C (for 1 month), protected from light and under nitrogen.[8][9]

Preparation of Stock Solutions

The following protocol is for preparing a 10 mM stock solution and is based on a similar procedure for another PROTAC degrader.[7]

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound.

  • Dissolving: Add the appropriate volume of a suitable solvent, such as fresh, anhydrous DMSO, to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

Experimental Use

All handling of this compound, both in solid and solution form, should be conducted within a certified chemical fume hood. Ensure all lab personnel are aware of the potential hazards and have been trained in the proper handling procedures.

Disposal Plan

While specific disposal guidelines for this compound are not provided, it is recommended to follow general laboratory procedures for chemical waste.

  • Containment: All waste materials, including empty vials, contaminated gloves, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Cleaning: Decontaminate surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[8]

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Prevent the compound from entering drains or water courses.[8]

Visualizing the HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][10] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, leading to the downregulation of activating signals.[1] The degradation of HPK1 by a PROTAC is intended to enhance the anti-tumor immune response.[11]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Engagement cluster_Signaling_Complex Signal Transduction cluster_Downstream Downstream Effects TCR TCR HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits PLCg1 PLCγ1 SLP76->PLCg1 Activates ERK ERK PLCg1->ERK Activates AP1 AP-1 Activation ERK->AP1 Activates ImmuneResponse T-Cell Activation AP1->ImmuneResponse Promotes PROTAC PROTAC HPK1 Degrader-2 PROTAC->HPK1 Degrades

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.